molecular formula C14H15NO2S B1352908 Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate CAS No. 37572-22-8

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

カタログ番号: B1352908
CAS番号: 37572-22-8
分子量: 261.34 g/mol
InChIキー: AGQZOTASEBVECH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZOTASEBVECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405841
Record name ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37572-22-8
Record name ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate: Structural Mechanics, Synthesis, and Application Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of heterocyclic medicinal chemistry, aminothiophenes serve as privileged scaffolds. While 2-aminothiophenes are readily accessible via the classical Gewald multicomponent reaction, the synthesis of the 3-aminothiophene regioisomer presents a distinct synthetic challenge [1]. Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8) is a highly valued 3-aminothiophene building block [2]. The unique juxtaposition of the 3-amino and 2-carboxylate groups makes it an ideal precursor for the construction of fused bicyclic systems, such as thieno[3,2-d]pyrimidines, which are ubiquitous in modern kinase inhibitor design [3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the physicochemical properties of this compound, detail a self-validating synthetic protocol rooted in the modified Fiesselmann/Thorpe-Ziegler cyclization, and map its downstream utility in drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is critical for predicting its behavior in both synthetic environments and biological assays. The electron-donating nature of the 3-amino group and the 5-(4-methylphenyl) (p-tolyl) moiety significantly enriches the electron density of the thiophene core, while the 2-carboxylate group provides a strong electron-withdrawing counterbalance, creating a highly polarized push-pull system[4].

Table 1: Quantitative Physicochemical Data
ParameterValue / Description
IUPAC Name Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
CAS Registry Number 37572-22-8 [2]
Molecular Formula C₁₄H₁₅NO₂S
Molecular Weight 261.34 g/mol
SMILES String CCOC(=O)C1=C(N)C=C(S1)C2=CC=C(C)C=C2
Predicted XLogP ~3.5
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 4 (N, O, O, S)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) 73.4 Ų

Data synthesized from structural informatics and standard cheminformatics databases [4].

Synthetic Methodology: The Modified Fiesselmann Approach

A common pitfall in thiophene synthesis is attempting to force a Gewald-type condensation to yield a 3-aminothiophene. The Gewald reaction strictly yields 2-aminothiophenes [5]. To achieve the 3-amino substitution pattern, we must rely on the reaction of β-halogenated acrylonitriles with mercaptans containing an activated methylene group—a variant of the Fiesselmann thiophene synthesis combined with a Thorpe-Ziegler ring closure [6].

For this specific compound, the ideal precursors are ethyl thioglycolate and 3-chloro-3-(4-methylphenyl)acrylonitrile (CAS: 78583-85-4) [7].

Mechanistic Rationale
  • Thiolate Generation: A strong base (e.g., sodium ethoxide) deprotonates the highly acidic thiol group of ethyl thioglycolate.

  • Nucleophilic Substitution (Addition-Elimination): The thiolate attacks the β-carbon of the acrylonitrile derivative, displacing the chloride ion to form a thioether intermediate.

  • Thorpe-Ziegler Cyclization: The base further deprotonates the active methylene group (adjacent to the ester) of the thioether. This carbanion attacks the electrophilic nitrile carbon, closing the 5-membered ring.

  • Tautomerization: The resulting imine rapidly tautomerizes into the stable primary aromatic amine, driven by the thermodynamic stability of the newly formed thiophene ring.

Synthesis A 3-chloro-3-(4-methylphenyl) acrylonitrile C Thioether Intermediate (S_N Vinyl) A->C Nucleophilic Attack B Ethyl thioglycolate + NaOEt B->C D Intramolecular Cyclization (Thorpe-Ziegler) C->D Base-catalyzed ring closure E Imine Intermediate D->E F Ethyl 3-amino-5-(p-tolyl) thiophene-2-carboxylate E->F Aromatization (Tautomerization)

Caption: Mechanistic pathway for the synthesis of 3-aminothiophenes via modified Fiesselmann condensation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The visual and thermal cues provided ensure the chemist can monitor the reaction's progress without relying solely on end-point chromatography.

Reagents Required:

  • 3-chloro-3-(4-methylphenyl)acrylonitrile (1.0 eq, 10 mmol, 1.77 g)

  • Ethyl thioglycolate (1.1 eq, 11 mmol, 1.32 g)

  • Sodium ethoxide (2.5 eq, 25 mmol, 1.70 g)

  • Anhydrous Ethanol (50 mL)

Procedure:

  • Preparation of the Base Solution: Under an inert nitrogen atmosphere, dissolve sodium ethoxide in 30 mL of anhydrous ethanol in a 100 mL round-bottom flask. Causality: Anhydrous conditions prevent the competitive hydrolysis of the ethyl ester.

  • Thiolate Formation: Cool the flask to 0–5 °C using an ice bath. Add ethyl thioglycolate dropwise over 5 minutes. Stir for 15 minutes. The solution may take on a faint yellow tint.

  • Substrate Addition: Dissolve the 3-chloro-3-(4-methylphenyl)acrylonitrile in 20 mL of anhydrous ethanol. Add this solution dropwise to the cold thiolate mixture over 15 minutes. Causality: Dropwise addition controls the exothermic substitution reaction and prevents the polymerization of the acrylonitrile.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to a gentle reflux (75–80 °C) for 3 to 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The consumption of the starting material will coincide with the appearance of a highly UV-active, lower-Rf spot.

  • Workup and Isolation: Cool the mixture to room temperature and pour it into 150 mL of crushed ice/water. The sudden shift in polarity will force the hydrophobic thiophene product to precipitate.

  • Purification: Filter the resulting pale yellow solid under vacuum, wash extensively with cold distilled water (to remove residual ethoxide and salts), and recrystallize from hot ethanol to yield analytically pure Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate.

Downstream Applications in Drug Discovery

The true value of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate lies in its bifunctional nature. The adjacent amino and ester groups are perfectly poised for annulation reactions, making it a cornerstone for synthesizing complex heterocyclic libraries [8].

Thieno[3,2-d]pyrimidine Construction

Refluxing the compound with formamide or formamidine acetate at elevated temperatures (150–200 °C) drives the condensation of the amino and ester groups, yielding 5-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Subsequent chlorination with POCl₃ yields the 4-chloro derivative, which can undergo S_NAr reactions with various amines to generate potent kinase inhibitors [3].

Diazotization and Cross-Coupling

The 3-amino group can be converted into a diazonium salt using sodium nitrite and an acid. This intermediate can be subjected to Sandmeyer conditions to yield 3-halo derivatives, or Meerwein conditions to introduce complex aryl or vinyl groups, expanding the chemical space at the C3 position [9].

Downstream Core Ethyl 3-amino-5-(4-methylphenyl) thiophene-2-carboxylate Pyrim Thieno[3,2-d]pyrimidin-4-ones (Kinase Scaffold) Core->Pyrim Formamide / 150°C Diazo 3-Diazonium Intermediates (Cross-Coupling Precursors) Core->Diazo NaNO2 / HCl / 0°C Amide 3-Amido Derivatives (Library Diversification) Core->Amide Acyl Chlorides / Pyridine Sapon Thiophene-2-carboxylic acid (Decarboxylation Precursor) Core->Sapon NaOH / H2O / Reflux

Caption: Divergent synthetic pathways utilizing the 3-aminothiophene core for library generation.

Conclusion

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a highly versatile, structurally rigid scaffold that bridges the gap between simple heterocycles and complex, biologically active polycyclic systems. By mastering the modified Fiesselmann/Thorpe-Ziegler synthesis, researchers can bypass the limitations of the Gewald reaction and access the highly sought-after 3-aminothiophene architecture. Strict adherence to anhydrous conditions and temperature control during the initial thiolate addition ensures high yields and purity, paving the way for downstream pharmaceutical derivatization.

References

  • Chen, B., Ni, H., Guo, X., Zhang, G., & Yu, Y. (2012). Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol. RSC Advances.
  • BLD Pharm. (n.d.). 37572-22-8 | Ethyl 3-amino-5-(p-tolyl)
  • ACS Publications. (2014).
  • PubChemLite. (n.d.). 37572-22-8 (C14H15NO2S). University of Luxembourg.
  • Wikipedia. (n.d.). Gewald reaction.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
  • Guidechem. (n.d.).
  • Semantic Scholar. (2024).
  • Ostapiuk, Y. V., et al. (2025). Three component reaction for the synthesis of 3-aminothiophenes.

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry. Featuring a primary amine and an ester group on a thiophene core, it serves as a critical synthon for the development of complex fused-ring systems, most notably thieno[3,2-d]pyrimidines. These derivatives are actively investigated via scaffold-hopping strategies for their potential as Cyclin-Dependent Kinase (CDK) inhibitors in oncology .

This technical guide provides an in-depth analysis of the compound's physicochemical properties—specifically addressing the critical distinction between its molecular weight and exact mass—alongside field-proven protocols for its synthesis and High-Resolution Mass Spectrometry (HRMS) validation.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In drug development and analytical chemistry, distinguishing between a compound's average molecular weight and its exact monoisotopic mass is critical for accurate structural verification.

PropertyValueAnalytical Significance
Chemical Name Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylateIUPAC nomenclature
CAS Number 37572-22-8Unique chemical identifier
Molecular Formula C₁₄H₁₅NO₂SElemental composition
Molecular Weight (MW) 261.34 g/mol Used for stoichiometric calculations (moles to grams)
Exact Mass (Monoisotopic) 261.0823 DaUsed for HRMS targeted mass extraction
Theoretical [M+H]⁺ m/z 262.0896Target ion in positive electrospray ionization (ESI+)
The Causality of Mass Discrepancies

The Molecular Weight (261.34 g/mol ) is calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes (e.g., Carbon = 12.011). This value is strictly used for benchtop weighing and molarity calculations .

Conversely, the Exact Mass (261.0823 Da) is calculated using only the mass of the most abundant, stable isotope for each element (e.g., ¹²C = 12.00000, ¹H = 1.007825, ³²S = 31.972071). In High-Resolution Mass Spectrometry (HRMS), the mass analyzer separates isotopes into distinct peaks. Therefore, searching for the average molecular weight (261.34) in an HRMS spectra will result in a failed detection. Analysts must target the monoisotopic[M+H]⁺ peak at m/z 262.0896.

Synthetic Methodology & Scaffold Assembly

The 3-amino-thiophene-2-carboxylate core is typically synthesized via a base-catalyzed cyclization of an α,β-unsaturated nitrile with a mercaptoacetate. This methodology is preferred over the traditional Gewald reaction (which typically yields 2-amino isomers) because it allows for precise regiocontrol.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 3-chloro-3-(4-methylphenyl)acrylonitrile and 1.1 equivalents of ethyl 2-mercaptoacetate (ethyl thioglycolate) in anhydrous methanol.

  • Base Addition: Slowly add 1.5 equivalents of Sodium Methoxide (NaOMe) dropwise at 0°C.

    • Causality: NaOMe is a strong base that deprotonates the thiol group of the mercaptoacetate, generating a highly nucleophilic thiolate. The 0°C temperature prevents uncontrolled exothermic polymerization.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (65°C) for 4 hours.

    • Causality: The initial nucleophilic attack on the nitrile carbon forms an intermediate that requires thermal energy to undergo intramolecular cyclization and subsequent tautomerization, driving the formation of the stable, aromatic thiophene ring.

  • Workup: Quench with ice water, extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol to achieve >95% purity.

Synthesis A 3-Chloro-3-(4-methylphenyl) acrylonitrile Base Base Catalysis (NaOMe / MeOH) Reflux, 85-91% Yield A->Base B Ethyl 2-mercaptoacetate B->Base Product Ethyl 3-amino-5-(4-methylphenyl) thiophene-2-carboxylate MW: 261.34 | EM: 261.0823 Base->Product

Base-catalyzed synthesis of the 3-amino-thiophene-2-carboxylate core.

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To verify the successful synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, LC-HRMS is employed. The following protocol is designed as a self-validating system : it incorporates internal logic checks that automatically flag false positives caused by isobaric impurities.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the purified compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The compound is moderately hydrophobic due to the tolyl and thiophene rings. The C18 stationary phase ensures adequate retention. Formic acid acts as an ion-pairing agent, masking residual silanols on the column to prevent peak tailing, while simultaneously providing the protons necessary for downstream ionization.

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode.

    • Causality: The primary amine at the 3-position of the thiophene ring acts as a localized basic site, readily accepting a proton (H⁺) to form the [M+H]⁺ cation.

  • Mass Analysis & Self-Validation: Scan using an Orbitrap or Q-TOF mass analyzer at a resolution of >70,000. Extract the ion chromatogram for m/z 262.0896.

    • Validation Check 1 (Mass Accuracy): The observed mass must fall within < 5 ppm mass error of the theoretical m/z 262.0896.

    • Validation Check 2 (Isotopic Signature): The system must detect an M+2 peak (m/z 264.0854) at approximately 4.5% the intensity of the monoisotopic peak. Causality: Sulfur naturally contains ~4.2% of the ³⁴S isotope. If this specific M+2 ratio is absent, the protocol dictates that the detected mass is an isobaric contaminant lacking sulfur, and the run is invalidated.

LCHRMS Prep 1. Sample Preparation 1 µg/mL in MeOH/H2O LC 2. UHPLC Separation C18, H2O/MeCN + 0.1% FA Prep->LC ESI 3. ESI+ Ionization Protonation of 3-amino group LC->ESI HRMS 4. Orbitrap HRMS Resolution > 70,000 ESI->HRMS Data 5. Data Validation m/z 262.0896 (Error < 5 ppm) HRMS->Data

LC-HRMS analytical workflow for exact mass verification and isotopic validation.

Applications in Drug Development

The precise characterization of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is paramount because it serves as the foundation for scaffold hopping in drug design.

In the pursuit of novel anticancer agents, medicinal chemists frequently replace the benzene ring of traditional quinazoline-based kinase inhibitors with a thiophene ring, yielding thieno[3,2-d]pyrimidines. This bioisosteric replacement alters the molecule's electron density distribution and topological polar surface area, often resulting in enhanced solubility, reduced off-target toxicity, and superior binding affinity within the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs) [Ruzi et al., 2025][1]. Accurately tracking the exact mass of the starting material ensures that downstream multi-step syntheses of these complex pharmacophores are built upon a verified, high-purity foundation.

References

  • Ruzi, Z., Buronov, A., Nie, L., Nasrullaev, A., Murtazaeva, Z., Kuryazov, R., Zhao, J., Efferth, T., Aisa, H. A., & Bozorov, K. (2025). "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs." International Journal of Molecular Sciences, 26(17), 8528. URL:[Link]

  • PubChemLite / University of Luxembourg. (2026). "Compound C14H15NO2S - Exact Mass and Monoisotopic Profiling." PubChemLite Exploration Database. URL: [Link]

In vitro exploratory studies using Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for In Vitro Exploratory Studies of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Introduction: The Therapeutic Potential of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its prevalence is due in part to its role as a bioisosteric replacement for the phenyl group, which can improve a compound's pharmacokinetic and pharmacodynamic properties.[1] This versatile heterocyclic motif is found in approved drugs ranging from the antipsychotic Olanzapine to the non-steroidal anti-inflammatory drug (NSAID) Tinoridine.[1][2] The accessibility of polysubstituted 2-aminothiophenes, primarily through the robust and efficient Gewald multicomponent reaction, has made them a focal point for drug discovery efforts.[3][4]

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a member of this promising class of compounds. Its structure suggests potential interactions with various biological targets. Given the well-documented anticancer and anti-inflammatory activities of many 2-aminothiophene derivatives, a structured in vitro exploration is warranted to elucidate the therapeutic potential of this specific molecule.[5][6][7]

This technical guide presents a logical, stepwise framework for the initial in vitro evaluation of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. It provides not only detailed experimental protocols but also the scientific rationale behind each step, empowering researchers to conduct a thorough and meaningful preliminary assessment of this compound's biological activity.

Phase 1: Assessment of Antiproliferative Activity

Scientific Rationale: A significant body of research points to the potent antiproliferative effects of 2-aminothiophene derivatives against a variety of cancer cell lines.[6] Studies have shown that these compounds can induce cell cycle arrest and apoptosis, often through the inhibition of protein kinases that are dysregulated in cancer.[5] Therefore, the primary and most logical starting point is to screen for cytotoxic and antiproliferative activity across a panel of human cancer cell lines.

Experiment: Multi-Cell Line Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's effect on cell viability and metabolic activity.[8][9] Living cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., HeLa - cervical adenocarcinoma, PC-3 - prostate cancer) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

    • Include wells for "cells only" (positive control) and "medium only" (background control).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in DMSO.

    • Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the respective compound dilutions. Add fresh medium with 0.5% DMSO to control wells.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C, protected from light.[5]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Background) / (OD_Control - OD_Background)] * 100

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Antiproliferative Activity

The IC₅₀ values should be summarized in a table for clear comparison.

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical AdenocarcinomaTo be determined
PC-3Prostate CancerTo be determined
Additional Cell Linee.g., Breast, Lung, etc.To be determined
Workflow Visualization

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Readout seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add Serial Dilutions of Test Compound (0.1-100 µM) incubate_48h Incubate 48h (37°C, 5% CO₂) add_compound->incubate_48h add_mtt Add MTT Solution (10 µL) Incubate 4h solubilize Remove Medium Add DMSO (100 µL) add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate end read_plate->end start start->seed_cells

Caption: Experimental workflow for the MTT cell viability assay.

Phase 2: Mechanistic Investigation of Anticancer Action

Scientific Rationale: Should the compound exhibit significant antiproliferative activity (e.g., IC₅₀ < 35 µM[11][12]), the next logical step is to investigate the underlying mechanism. Two of the most common mechanisms for anticancer agents are the disruption of the cell cycle and the induction of programmed cell death (apoptosis).[13][14] Several aminothiophene derivatives have been reported to induce cell cycle arrest and apoptosis.[11][12]

Experiment: Cell Cycle Analysis by Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is a standard technique to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[15] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the total DNA content in a cell.[16] This allows for the quantification of cell populations in each phase.

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and grow until they reach approximately 70% confluency.

    • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated (DMSO) control group.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them in a 15 mL centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet with 5 mL of ice-cold PBS. Centrifuge again.

    • Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cells with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[17]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit) to gate the cell population and generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17]

Data Presentation: Cell Cycle Distribution

Present the data as the percentage of cells in each phase of the cell cycle.

TreatmentConcentration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)0.1%To be determinedTo be determinedTo be determined
Test CompoundIC₅₀To be determinedTo be determinedTo be determined
Test Compound2x IC₅₀To be determinedTo be determinedTo be determined
Experiment: Apoptosis Detection by Western Blot

Western blotting is a powerful technique to detect the expression levels of specific proteins. In the context of apoptosis, a key event is the activation of a cascade of cysteine proteases called caspases.[18] The activation of effector caspases, such as Caspase-3, from their inactive pro-enzyme form to their cleaved, active form is a hallmark of apoptosis.[19] Active Caspase-3 then cleaves cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis.[11][19] Detecting cleaved Caspase-3 and cleaved PARP provides strong evidence of apoptosis induction.[18]

Experimental Protocol: Western Blot for Apoptotic Markers

  • Protein Extraction:

    • Treat cells in 6-well plates as described for the cell cycle analysis (IC₅₀ and 2x IC₅₀ for 24-48 hours).

    • Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for cleaved Caspase-3, total Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression compared to the vehicle control. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis.

Pathway Visualization```dot

Apoptosis_Pathway cluster_caspase Caspase Cascade cluster_parp Substrate Cleavage compound Test Compound (e.g., Ethyl 3-amino-5-(4-methylphenyl) thiophene-2-carboxylate) pro_caspase3 Pro-Caspase-3 (Inactive, ~35 kDa) compound->pro_caspase3 Induces caspase3 Cleaved Caspase-3 (Active, ~17/19 kDa) pro_caspase3->caspase3 Cleavage parp PARP (Full-length, ~116 kDa) caspase3->parp cleaved_parp Cleaved PARP (Fragment, ~89 kDa) parp->cleaved_parp Cleavage apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Cyclooxygenase pathway and points of inhibition by NSAIDs.

Conclusion and Future Directions

This guide outlines a strategic, three-phase approach for the initial in vitro characterization of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. By systematically evaluating its antiproliferative, mechanistic, and anti-inflammatory properties, researchers can build a comprehensive preliminary profile of the compound's biological activities.

Positive results in any of these areas would justify further investigation. Future studies could include screening against a broader panel of cancer cell lines, exploring other potential mechanisms of action (e.g., kinase inhibition profiling), assessing effects on other inflammatory mediators, and ultimately, advancing the compound to in vivo models to evaluate efficacy and safety. This structured exploratory cascade ensures that resources are directed efficiently toward the most promising therapeutic avenues for this class of molecules.

References

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Telford, W. G. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 75, 7.5.1-7.5.20. [Link]

  • Sabry, O. A., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 11(15), 8567-8593. [Link]

  • Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(17), 1827-1832. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Kumar, A., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Journal of Chemistry, 2022, 9588933. [Link]

  • Li, L., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1647. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

  • Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(10), 1299-1301. [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 1008638. [Link]

  • ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. ResearchGate. [Link]

  • de Oliveira, R. G., et al. (2023). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1184-1193. [Link]

  • Bentham Science Publishers. (2023). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Bentham Science Publishers. [Link]

  • Eldehna, W. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3564. [Link]

  • El-Gamal, M. I., et al. (2024). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Archiv der Pharmazie, e2300758. [Link]

  • Zhang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon, 10(10), e31002. [Link]

  • de la Torre, B. G., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(19), 13039-13054. [Link]

  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-11. [Link]

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Methodological & Application

Application Note: Scalable Synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Regiochemical Rationale

Thiophene-fused frameworks are privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and allosteric modulators. While the classic Gewald multicomponent reaction (utilizing a ketone, an α -cyanoester, and elemental sulfur) is the industry standard for thiophene synthesis, it strictly yields 2-aminothiophene-3-carboxylates 1.

The target molecule for this protocol—Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate —requires an inverted substitution pattern. To achieve this specific 3-amino-2-carboxylate architecture, we must bypass elemental sulfur and employ a stepwise, base-promoted cyclization utilizing a β -chloroacrylonitrile derivative and ethyl thioglycolate 2. This application note details a robust, self-validating kiloscale protocol that ensures high regioselectivity, manages exothermic hazards, and avoids chromatographic purification.

Mechanistic Causality in Route Design

The synthetic strategy relies on a highly efficient two-stage cascade reaction that occurs in a single reactor:

  • Nucleophilic Vinylic Substitution ( SN​V ): The thiolate anion generated from ethyl thioglycolate displaces the vinylic chloride of the intermediate 3-chloro-3-(4-methylphenyl)acrylonitrile 3. This step is highly exothermic and must be strictly temperature-controlled (0–5 °C) to prevent premature, uncontrolled cyclization which leads to tar formation.

  • Thorpe-Ziegler Cyclization: Upon heating, the active methylene group of the newly incorporated thioglycolate moiety undergoes a base-promoted intramolecular addition to the adjacent nitrile group, closing the 3-aminothiophene ring 4.

Mechanism A p-Toluoylacetonitrile B Chlorination (POCl3/PCl5) A->B C 3-Chloro-3-(4-methylphenyl)acrylonitrile B->C D Nucleophilic Vinylic Substitution (Ethyl thioglycolate, Base) C->D E Thioether Intermediate D->E F Thorpe-Ziegler Cyclization E->F G Ethyl 3-amino-5-(4-methylphenyl) thiophene-2-carboxylate F->G

Mechanistic pathway for the synthesis of 3-amino-2-thiophenecarboxylates.

Base and Solvent Selection

Triethylamine (Et 3​ N) is selected over stronger inorganic bases (e.g., NaOH or KOH) to preclude the saponification of the ethyl ester back to the free carboxylic acid. Ethanol is utilized as the solvent because it provides excellent solubility for the intermediates at reflux, while acting as an ideal anti-solvent for the final product upon the addition of water, enabling direct crystallization.

Quantitative Data & Process Metrics

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-Chloro-3-(4-methylphenyl)acrylonitrile177.631.001.00 kgElectrophilic Synthon
Ethyl thioglycolate120.171.050.71 kgNucleophile / Ring closer
Triethylamine (Et 3​ N)101.192.001.14 kgBase / Acid Scavenger
Ethanol (Absolute)46.07-10.0 LReaction Solvent
Deionized Water18.02-15.0 LQuench / Anti-solvent

Table 2: In-Process Controls (IPC) for Self-Validation

StepAnalytical MethodAcceptance CriteriaRationale
SN​V AdditionHPLC (UV 254 nm)< 2% starting material remainingEnsures complete conversion to the thioether before heating.
CyclizationHPLC (UV 254 nm)< 1% acyclic intermediatePrevents contamination of the final crystalline product.
Final ProductLC-MS / 1 H-NMRPurity > 98%, [M+H]+=262.1 Validates regiochemistry and absence of free acid.

Experimental Methodology

Phase 1: Reactor Setup and Vinylic Substitution
  • Preparation: Equip a 30 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, an internal temperature probe, and a dropping funnel. Purge the system with Nitrogen ( N2​ ).

  • Dissolution: Charge the reactor with 10.0 L of absolute ethanol and 1.00 kg (5.63 mol) of 3-chloro-3-(4-methylphenyl)acrylonitrile. Stir at 150 rpm until complete dissolution is achieved.

  • Cooling: Circulate chilled coolant through the reactor jacket to bring the internal temperature to 0–5 °C .

  • Thiol Addition: Add 0.71 kg (5.91 mol) of ethyl thioglycolate to the reactor in a single portion.

  • Base Dosing (Critical Exotherm Control): Charge the dropping funnel with 1.14 kg (11.26 mol) of Et 3​ N. Begin dropwise addition over 90 minutes.

    • Causality Check: The reaction of the thiol with the vinylic chloride generates HCl, which is scavenged by Et 3​ N, driving the equilibrium. The exotherm must be managed by adjusting the addition rate to ensure the internal temperature never exceeds 15 °C.

  • IPC Validation 1: Stir for an additional 60 minutes at 10 °C. Pull an aliquot for HPLC analysis to confirm the disappearance of the starting acrylonitrile.

Phase 2: Thorpe-Ziegler Cyclization and Isolation
  • Heating: Once IPC 1 passes, adjust the jacket temperature to heat the reaction mixture to a gentle reflux (approx. 75–80 °C).

  • Cyclization: Maintain reflux for 3 to 4 hours. The mixture will transition to a deep yellow/amber color as the conjugated thiophene ring forms.

  • IPC Validation 2: Pull an aliquot for HPLC to ensure the acyclic thioether intermediate has been fully consumed.

  • Quenching & Crystallization: Cool the reactor to 20 °C. Slowly add 15.0 L of deionized water over 60 minutes via the dropping funnel under vigorous stirring (250 rpm). The product will begin to precipitate as a pale yellow to off-white solid.

  • Filtration: Stir the resulting slurry at 5 °C for 2 hours to maximize yield. Discharge the slurry to a Nutsche filter.

  • Washing & Drying: Wash the filter cake with 3.0 L of cold Ethanol/Water (1:2 v/v) to remove residual Et 3​ N·HCl salts. Dry the solid in a vacuum oven at 45 °C and 50 mbar for 24 hours.

    • Expected Yield: 1.25 – 1.32 kg (85–90% theoretical).

Workflow R1 Reactor 1: Substitution (0-5 °C) R2 Reactor 2: Cyclization (75-80 °C) R1->R2 Heat W1 Aqueous Quench R2->W1 IPC Check C1 Crystallization (EtOH/H2O) W1->C1 Cool F1 Filtration & Drying C1->F1 Slurry

Reactor workflow and unit operations for the kiloscale production process.

References

  • Benchchem. "Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal." Benchchem.
  • Google Patents. "DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Chemsrc. "3-Chloro-3-phenylacrylonitrile | CAS#:78583-84-3." Chemsrc.
  • ResearchGate.

Sources

Application Notes and Protocols: Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can be elaborated to address a multitude of biological targets with high potency and selectivity. Among the heterocyclic cores that have garnered significant attention, the thiophene ring system stands out as a "privileged scaffold" due to its versatile biological activities.[1] Thiophene derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents, among others.[1] The 2-aminothiophene moiety, in particular, is a common starting point for the synthesis of a diverse array of pharmacologically active compounds.[2][3] This document provides detailed application notes and protocols for the use of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate , a promising thiophene derivative, in early-stage drug discovery workflows, with a focus on its potential as an anticancer agent and kinase inhibitor.

Compound Profile: Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Property Value
IUPAC Name Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Molecular Formula C₁₄H₁₅NO₂S
Molecular Weight 261.34 g/mol
Structure alt text
General Class 2-Aminothiophene-3-carboxylate derivative

The synthesis of this class of compounds can often be achieved through multicomponent reactions like the Gewald synthesis, which offers an efficient route to highly substituted 2-aminothiophenes.[2][4][5] The presence of the amino and ester functionalities provides facile handles for further chemical modification, making this scaffold amenable to structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[6][7][8][9]

Application I: Screening for Anticancer Activity

Given that numerous thiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, a primary application of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is in anticancer drug discovery.[4][10][11] The following protocol outlines a robust and high-throughput compatible method for assessing the cytotoxic and cytostatic effects of the compound on cancer cells.

Protocol 1: In Vitro Antiproliferative Assay using Resazurin

This protocol utilizes the resazurin (also known as AlamarBlue) assay, a sensitive and reliable method for quantifying cell viability.[12][13][14] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[12][13][14] This conversion can be easily measured using a fluorescence plate reader.

A. Materials and Reagents

  • Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Opaque-walled 96-well microplates

  • Multi-channel pipette

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)[13]

B. Experimental Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay (e.g., a 7-point dilution series from 100 µM to 0.1 µM).

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into the wells of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls (medium only).

    • Incubate the plate for 48-72 hours.

  • Resazurin Assay:

    • Prepare a sterile 0.15 mg/mL solution of resazurin in PBS.[13]

    • Add 20 µL of the resazurin solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[13][14]

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[13]

C. Data Analysis

  • Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the GI50 (concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Application II: Screening for Kinase Inhibitory Activity

The 2-aminothiophene scaffold is a well-established core structure in the design of kinase inhibitors.[6][12][13][14] Kinases are a major class of drug targets, particularly in oncology, and identifying novel kinase inhibitors is a key focus of many drug discovery programs.[12][14]

Protocol 2: In Vitro Fluorescence-Based Kinase Inhibition Assay

This protocol describes a universal, fluorescence-based assay that measures the formation of ADP, a product of the kinase reaction.[15] This method is adaptable to a wide range of protein kinases and is suitable for high-throughput screening.

A. Materials and Reagents

  • Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

  • Recombinant protein kinase of interest (e.g., Src, EGFR, a panel of kinases)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Universal Fluorometric Kinase Assay Kit (e.g., Sigma-Aldrich MAK173 or similar)[15]

  • Kinase reaction buffer

  • Low-volume, black 384-well microplates

  • Fluorescence microplate reader

B. Experimental Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a dilution series of the compound in the kinase reaction buffer.

  • Assay Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the recombinant kinase and its specific peptide substrate to each well.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Stop the kinase reaction and add the ADP sensor solution and buffer as per the kit manufacturer's instructions.[15]

    • Incubate at room temperature for 15-60 minutes to allow the fluorescent signal to develop.[15]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader (e.g., λex = 540 nm / λem = 590 nm).[15]

C. Data Analysis

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of kinase inhibition for each compound concentration:

    • % Inhibition = 100 - [((Signal with inhibitor - Signal of negative control) / (Signal of positive control - Signal of negative control)) x 100]

  • Plot the percentage of inhibition against the log of the compound concentration.

  • Determine the IC50 (concentration that inhibits kinase activity by 50%) using non-linear regression analysis.

From Hit to Lead: A Conceptual Workflow

Identifying Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate as a "hit" in a primary screen is the first step in a longer journey.[16][17] The subsequent hit-to-lead phase aims to validate the initial findings and optimize the compound's properties.[16][17]

G cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization PrimaryScreen Primary Screen (e.g., Antiproliferative or Kinase Assay) HitConfirmation Hit Confirmation (Re-synthesis and Re-testing) PrimaryScreen->HitConfirmation Initial 'Hit' SAR_Studies Structure-Activity Relationship (SAR) (Synthesis of Analogs) HitConfirmation->SAR_Studies Validated Hit SecondaryAssays Secondary & Orthogonal Assays (e.g., Selectivity Profiling, Mechanism of Action) SAR_Studies->SecondaryAssays Iterative Cycles ADME_Tox Early ADME/Tox Profiling (Solubility, Permeability, Cytotoxicity) SecondaryAssays->ADME_Tox ADME_Tox->SAR_Studies LeadSeries Identification of Lead Series ADME_Tox->LeadSeries Promising Profile InVivo In Vivo Efficacy Studies LeadSeries->InVivo Optimized Lead Preclinical Preclinical Candidate InVivo->Preclinical

Caption: A conceptual workflow for early-stage drug discovery, from hit identification to lead optimization.

Protocol 3: Hit Validation and Initial SAR Studies

A. Hit Confirmation

  • Resynthesis: The first crucial step is to resynthesize Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate to confirm that the observed activity is intrinsic to the molecule and not due to an impurity from the original sample.

  • Confirmation Assays: The resynthesized compound should be re-tested in the primary assay to confirm its potency (GI50 or IC50).

B. Initial Structure-Activity Relationship (SAR) Studies

The goal of SAR studies is to understand how modifications to the chemical structure affect biological activity.[6][7][8][9] For Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, key areas for modification include:

  • The 5-position (p-tolyl group):

    • Synthesize analogs with different substituents on the phenyl ring (e.g., electron-donating, electron-withdrawing groups, halogens) to probe electronic and steric effects.

    • Replace the phenyl ring with other aromatic or aliphatic groups.

  • The 3-position (amino group):

    • Acylate or alkylate the amino group to explore the impact on hydrogen bonding and overall polarity.

  • The 2-position (ethyl carboxylate):

    • Vary the ester group (e.g., methyl, propyl) or convert it to an amide to alter solubility and potential interactions with the biological target.

Each new analog should be synthesized, purified, and tested in the primary assay to build a comprehensive SAR profile. This iterative process of design, synthesis, and testing is fundamental to lead optimization.

Conclusion

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate represents a promising starting point for early-stage drug discovery campaigns, particularly in the fields of oncology and kinase inhibition. The protocols outlined in this document provide a robust framework for evaluating its biological activity and initiating hit-to-lead optimization. The versatility of the 2-aminothiophene scaffold, combined with a systematic approach to SAR, offers a clear path toward the development of novel therapeutic agents.

References

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Application Note: High-Throughput Screening Strategies for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for conducting high-throughput screening (HTS) campaigns with Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. Thiophene-based heterocyclic compounds are recognized as privileged scaffolds in medicinal chemistry, demonstrating significant potential as anticancer agents by modulating critical cellular signaling pathways.[1] This document outlines a two-tiered screening strategy, beginning with a broad, biochemical-based kinase inhibition assay to identify potential molecular targets, followed by a robust, cell-based apoptosis assay to confirm cytotoxic efficacy and mechanism of action in a physiologically relevant context. We provide detailed, step-by-step protocols, data analysis methodologies, and the scientific rationale behind key experimental choices to empower researchers in the discovery of novel cancer therapeutics.

Introduction: The Rationale for Screening Thiophene Derivatives

Thiophene and its derivatives are a cornerstone in drug discovery, with a well-documented history of diverse biological activities.[2][3] In oncology, these scaffolds are particularly valuable, as their unique structural and electronic properties allow them to interact with a wide range of cancer-specific protein targets.[1] Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate belongs to this promising class of molecules. While its specific biological targets are not yet fully elucidated, related analogs are utilized as key intermediates in the synthesis of therapeutic agents for cancer and inflammatory diseases.[4]

This application note presents a logical and efficient HTS cascade designed to first identify the molecular targets of this compound from a large, well-characterized family of cancer targets—protein kinases—and then validate its on-target effect in a cellular model of cancer.

Part I: Primary Screen - Biochemical Kinase Inhibition Profiling

Scientific Rationale: Protein kinases are one of the most critical enzyme families targeted in oncology drug discovery, with aberrations in their activity frequently driving cancer progression.[5][6] A biochemical assay that measures the inhibition of kinase activity provides a clean, direct assessment of the compound's interaction with a purified enzyme, free from the complexities of cellular systems. For a primary screen, a universal assay format is highly efficient. The Kinase-Glo® luminescent assay platform, which quantifies ATP consumption during the kinase reaction, is an industry-standard method applicable to virtually any kinase, making it ideal for broad profiling.[7] A decrease in ATP corresponds to higher kinase activity, while strong luminescence indicates ATP preservation due to enzyme inhibition.

Experimental Workflow: Luminescent Kinase Assay

The workflow is designed for automation and scalability, moving from reagent preparation to data analysis in a streamlined manner.

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis prep_reagents Prepare Kinase, Substrate, & ATP Solutions dispense_kinase Dispense Kinase/Substrate Mixture to 384-Well Plate prep_reagents->dispense_kinase add_compound Add Test Compound & Controls (DMSO, Staurosporine) dispense_kinase->add_compound add_atp Initiate Reaction with ATP add_compound->add_atp incubate_reaction Incubate at Room Temp (e.g., 60 min) add_atp->incubate_reaction add_detection Add Kinase-Glo® Reagent (Stops reaction, generates light) incubate_reaction->add_detection incubate_detection Incubate at Room Temp (10 min, dark) add_detection->incubate_detection read_luminescence Read Luminescence (Plate Reader) incubate_detection->read_luminescence analyze_data Data Analysis: % Inhibition & Z'-Factor read_luminescence->analyze_data

Caption: Workflow for a luminescent biochemical kinase inhibition assay.

Detailed Protocol: Single-Point Kinase Inhibition Screen

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • Kinase Solution: Dilute the stock kinase enzyme in assay buffer to a 2X final concentration. The optimal concentration should be determined empirically to achieve ~80-90% ATP consumption in the reaction (the linear range of the assay).
  • Substrate/ATP Solution: Dilute the peptide substrate and ATP in assay buffer to a 2X final concentration. The ATP concentration should be at or near the Kₘ for the specific kinase.
  • Test Compound: Prepare a 10 mM stock of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in 100% DMSO. Create a working stock by diluting in assay buffer for a final assay concentration of 10 µM.
  • Controls:
  • Negative Control (0% Inhibition): Assay buffer with DMSO at the same final concentration as the test compound (e.g., 0.1%).
  • Positive Control (100% Inhibition): A known potent inhibitor for the target kinase (e.g., Staurosporine) at a concentration >100x its IC₅₀.

2. Assay Procedure:

  • Using an automated liquid handler, dispense 5 µL of the 2X Kinase Solution into all wells of a 384-well white, opaque assay plate.
  • Add 2.5 µL of the test compound, positive control, or negative control to the appropriate wells. Typically, columns 1-2 are for negative controls and columns 23-24 are for positive controls.
  • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to all wells. The final reaction volume is 10 µL.
  • Incubate the plate at room temperature for 60 minutes.
  • Add 10 µL of Kinase-Glo® Luminescence Reagent to all wells to stop the reaction and initiate the luminescent signal.
  • Incubate the plate in the dark at room temperature for 10 minutes.
  • Read the luminescence signal on a plate reader.
Data Analysis and Quality Control

A successful HTS campaign depends on a robust assay with a clear distinction between controls.[8]

1. Calculation of Percent Inhibition: The activity of the test compound is calculated relative to the controls on the same plate. % Inhibition = 100 * (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl) Where:

  • RLU_compound is the Relative Light Units from a well with the test compound.

  • RLU_pos_ctrl is the average RLU from the positive control wells.

  • RLU_neg_ctrl is the average RLU from the negative control wells.

2. Assay Quality Metric: The Z'-Factor The Z'-factor is the gold standard for validating HTS assay quality, as it incorporates both the dynamic range and the variability of the control signals.[9][10] An assay is considered excellent for screening when the Z'-factor is ≥ 0.5.[11][12][13]

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| Where:

  • SD is the standard deviation of the control signals.

  • Mean is the average of the control signals.

Table 1: Example Data from a Primary Kinase Screen | Parameter | Negative Control (DMSO) | Positive Control (Staurosporine) | Test Compound (10 µM) | Z'-Factor Calculation | | :--- | :--- | :--- | :--- | :--- | | Mean RLU | 120,500 | 850,000 | 650,200 | Mean_pos_ctrl = 850,000 | | Std. Dev. RLU | 8,500 | 45,000 | N/A | Mean_neg_ctrl = 120,500 | | Calculated Value | 0% Inhibition (by definition) | 100% Inhibition (by definition) | 72.6% Inhibition | Z' = 1 - (3 * (45000 + 8500)) / |850000 - 120500| | | Assay Quality | | | | Z' = 0.78 (Excellent) |

Part II: Secondary Screen - Cell-Based Apoptosis Assay

Scientific Rationale: After identifying a potential hit in a biochemical screen, it is crucial to confirm its activity in a cellular environment. Cell-based assays provide data with higher physiological relevance and can help differentiate between broad cytotoxicity and a specific, desired mechanism of action like apoptosis (programmed cell death).[14][15] A multiplexed assay that simultaneously measures caspase-3/7 activation (a key executioner of apoptosis) and cell viability can distinguish true apoptotic inducers from compounds that are merely toxic.[16]

Apoptotic Signaling Pathway

The induction of apoptosis by a kinase inhibitor often involves disrupting pro-survival signaling, leading to the activation of the intrinsic mitochondrial pathway and subsequent executioner caspases.

Apoptosis_Pathway cluster_effect Compound Ethyl 3-amino-5-(4-methylphenyl) -thiophene-2-carboxylate TargetKinase Hypothetical Pro-Survival Kinase Compound->TargetKinase Inhibits Signaling Pro-Survival Signaling Cascade TargetKinase->Signaling Activates Mito Mitochondrial Integrity (Maintained) Signaling->Mito Maintains Viability Cell Survival & Proliferation Signaling->Viability Promotes Caspase Caspase-3/7 (Inactive) Mito->Caspase Prevents Activation Caspase_Active Caspase-3/7 (Active) Mito->Caspase_Active Leads to Activation Apoptosis Apoptosis (Blocked) Caspase->Apoptosis Apoptosis_Active Apoptosis (Induced) Caspase_Active->Apoptosis_Active

Caption: Hypothetical pathway for apoptosis induction via kinase inhibition.

Detailed Protocol: Multiplexed Viability and Caspase-3/7 Assay

This protocol uses a human lung carcinoma cell line (e.g., A549) in a 384-well format.

1. Cell Culture and Seeding:

  • Culture A549 cells in appropriate media (e.g., F-12K Medium + 10% FBS) at 37°C and 5% CO₂.
  • Harvest cells using trypsin and perform a cell count.
  • Dilute cells to a density of 200,000 cells/mL.
  • Using a multi-channel pipette or automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a clear-bottom, 384-well plate.
  • Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare a dose-response plate of the test compound in culture medium, typically ranging from 100 µM to 1 nM.
  • Include controls: DMSO (vehicle control) and Staurosporine (1 µM, positive control for apoptosis).
  • Remove the old medium from the cell plate and add 25 µL of the compound dilutions or controls.
  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Reagent Addition and Signal Detection:

  • Prepare the 2X multiplex assay reagent according to the manufacturer's instructions (e.g., Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay). This reagent contains a viability substrate, a caspase cleavage substrate, and Annexin V for detecting apoptosis.
  • Add 25 µL of the 2X reagent to each well.
  • Incubate for 30-60 minutes at 37°C, protected from light.
  • Read luminescence (for viability) and fluorescence (for caspase activity) on a multi-mode plate reader. It is critical to also run a parallel plate treated with the compound but without assay reagents to check for intrinsic compound fluorescence, which can be a source of false positives.[11][17]
Data Analysis

1. Normalization: To get a true measure of apoptosis induction, the caspase-3/7 signal should be normalized to the cell viability signal. This corrects for differences in cell number. Normalized Apoptosis = (Fluorescence_compound / Luminescence_compound) / (Fluorescence_vehicle / Luminescence_vehicle)

2. Dose-Response Curves: Plot the normalized apoptosis values against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal apoptotic response is observed).

Table 2: Example Data from a Secondary Apoptosis Screen

Compound Conc. Raw Luminescence (Viability) Raw Fluorescence (Caspase-3/7) Normalized Apoptosis (Fold Change vs. Vehicle)
Vehicle (DMSO) 950,000 1,500 1.0
100 nM 925,000 4,500 3.1
1 µM 750,000 12,000 10.1
10 µM 400,000 15,000 23.7

| Positive Control | 250,000 | 18,000 | 45.6 |

Conclusion

The outlined two-tiered HTS strategy provides a robust and efficient path for characterizing the anticancer potential of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. By starting with a broad biochemical screen against a relevant target class like protein kinases, researchers can quickly identify potential mechanisms of action. Subsequent validation in a multiplexed, cell-based apoptosis assay confirms on-target activity in a physiological context, providing a strong foundation for further lead optimization and preclinical development. The rigorous application of quality control metrics like the Z'-factor at each stage ensures that screening data is reliable, reproducible, and impactful.[11][18]

References

  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25). Technology Networks.
  • Synthesis & Anticancer Activity Evaluation of Thiophene Deriv
  • Proteome-wide High Throughput Cell Based Assay for Apoptotic Genes. (n.d.). Meso Scale Discovery.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Enlighten.
  • Optimizing Assay Performance for High-Throughput Screens. (2025, October 30). BellBrook Labs.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020, August 15). ScienceDirect.
  • Design and synthesis of new thiophene derivatives together with their antitumor evaluations. (2015, December 15). European Journal of Chemistry.
  • A High Throughput Apoptosis Assay using 3D Cultured Cells. (2019, September 16). MDPI.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024, April 5). Journal of Applied Pharmaceutical Science.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). MDPI.
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. (n.d.).
  • Apoptosis Assessment in High-Content and High-Throughput Screening Assays. (2021, June 11). Taylor & Francis.
  • Apoptosis Assays for High-Throughput Cytometry. (n.d.). Sartorius.
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. (2026, February 27). BellBrook Labs.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. (2016, September 8). RSC Publishing.
  • High-throughput screening for kinase inhibitors. (2005, March 15). PubMed.
  • Apoptosis assessment in high-content and high-throughput screening assays. (2021, June 11). PubMed.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (n.d.).
  • On HTS: Z-factor. (2023, December 12). Medium.
  • The Z prime value (Z´). (2025, January 27). BMG LABTECH.
  • 37572-22-8|Ethyl 3-amino-5-(p-tolyl)
  • Methyl 3-Amino-5-(4-nitrophenyl)

Sources

Application Note: Conjugation Strategies for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials scientists, polymer chemists, and sensor development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction and Mechanistic Rationale

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8)[] is a highly versatile, electron-rich heterocyclic building block. In materials science, its unique structural topology—comprising a rigid thiophene core, a sterically bulky and hydrophobic 4-methylphenyl (p-tolyl) group, a reactive primary amine, and a hydrolyzable ethyl ester—makes it an ideal candidate for surface functionalization, organic electronics, and the development of advanced biosensors.

Successful conjugation of this molecule requires a deep understanding of its localized electronics. The electron-donating nature of the thiophene ring modulates the reactivity of its functional groups, dictating two primary conjugation pathways:

  • The 3-Amino Pathway (Diazotization & Radical Grafting): The primary amine at the 3-position can be converted into an aryl diazonium salt. This is a highly effective intermediate for the covalent grafting of the thiophene moiety onto sp2 hybridized carbon surfaces (such as carbon nanotubes or graphene) and noble metals via radical-mediated electron transfer[2].

  • The 2-Carboxylate Pathway (Hydrolysis & Amidation): The ethyl ester at the 2-position is sterically hindered and electronically stabilized. It requires forcing conditions (e.g., LiOH in THF/H2O) to undergo nucleophilic acyl substitution to yield the free carboxylic acid[3]. Once freed, it acts as a prime anchor for zero-length crosslinking (EDC/NHS) to amine-functionalized nanomaterials[4].

Quantitative Data & Conjugation Metrics

The following table summarizes the expected parameters and analytical metrics for the two primary conjugation workflows.

Conjugation StrategyTarget SubstrateKey ReagentsReaction TimeTypical Yield / Grafting DensityPrimary Validation Method
Diazonium Grafting Carbon Nanotubes, Graphene, GoldIsoamyl nitrite, DMF12–24 hours5–12 wt% grafting densityXPS (N1s, S2p), Raman (D/G ratio shift)
Ester Hydrolysis Precursor conversionLiOH, THF/MeOH/H₂O5–20 hours85–95% (purified intermediate)¹H-NMR, TLC (Baseline shift)
EDC/NHS Amidation Amine-functionalized Silica (SiNPs)EDC·HCl, NHS, MES Buffer2–4 hours150–300 µmol/g functionalizationFTIR (Amide I/II bands), Zeta Potential

Experimental Protocols & Self-Validating Workflows

Protocol A: Covalent Grafting to Multi-Walled Carbon Nanotubes (MWCNTs) via Diazonium Chemistry

This protocol utilizes non-aqueous diazotization to prevent the premature hydrolysis of the diazonium intermediate into a phenol, ensuring maximum radical generation at the carbon surface.

Step-by-Step Methodology:

  • Preparation: Disperse 50 mg of pristine MWCNTs in 20 mL of anhydrous N,N-Dimethylformamide (DMF) using probe sonication for 30 minutes to ensure debundling.

  • Precursor Addition: Add 0.5 mmol of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate to the MWCNT dispersion. Stir under an argon atmosphere for 10 minutes.

  • Diazotization: Dropwise, add 1.5 equivalents (0.75 mmol) of isoamyl nitrite to the reaction mixture.

  • Radical Grafting: Elevate the temperature to 70–80 °C and maintain stirring for 16 hours. The thermal decomposition of the diazonium salt generates an aryl radical that covalently attacks the sp2 lattice of the MWCNTs.

  • Purification: Filter the suspension through a 0.2 µm PTFE membrane. Wash the retentate extensively with hot DMF, ethanol, and acetone to remove unreacted precursors and physisorbed byproducts. Dry under vacuum at 60 °C overnight.

Self-Validation Checkpoint: Azo-Dye Coupling Test. Before adding the MWCNTs in Step 2, you can validate the diazonium formation. Extract 10 µL of the activated mixture and drop it into an alkaline solution of β-naphthol. The immediate formation of a bright orange/red azo dye confirms successful diazotization. If no color change occurs, the amine is unreacted (check for wet DMF or degraded isoamyl nitrite).

G A Ethyl 3-amino-5-(4-methylphenyl) thiophene-2-carboxylate B Isoamyl Nitrite Anhydrous DMF, 80°C A->B Diazotization C Diazonium Cation Intermediate B->C -H2O, -EtOH E Thiophene-Grafted MWCNTs C->E Radical Addition D Pristine MWCNTs (sp2 Carbon Surface) D->E Electron Transfer F Validation: Raman (D/G ratio) & XPS E->F Quality Control

Figure 1: Workflow for the diazonium-mediated covalent grafting of the thiophene derivative onto MWCNTs.

Protocol B: Conjugation to Amine-Functionalized Silica Nanoparticles via EDC/NHS

Because the 2-carboxylate is protected as an ethyl ester, it must first be hydrolyzed. The resulting carboxylic acid is then activated for amide bond formation.

Phase 1: Ester Hydrolysis

  • Solvation: Dissolve 1.0 g of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in 15 mL of a THF/MeOH (1:1 v/v) mixture.

  • Hydrolysis: Add 5 mL of an aqueous solution containing 3 equivalents of Lithium Hydroxide (LiOH). Stir at 60 °C for 12–20 hours[3].

  • Acidification: Cool the mixture and carefully acidify to pH 3 using 1M HCl. The free carboxylic acid will precipitate. Filter, wash with cold water, and dry.

Self-Validation Checkpoint: TLC Shift. Monitor the hydrolysis via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting ester has an Rf​ of ~0.6. The resulting carboxylic acid will remain at the baseline ( Rf​=0.0 ) due to its high polarity. Do not proceed to Phase 2 until the ester spot is completely consumed.

Phase 2: EDC/NHS Amidation

  • Activation: Dissolve 0.2 mmol of the newly synthesized thiophene-2-carboxylic acid in 5 mL of MES buffer (pH 5.5, with 10% DMF to aid solubility). Add 0.4 mmol of EDC·HCl and 0.4 mmol of NHS. Stir for 15 minutes at room temperature to form the active NHS-ester[4].

  • Conjugation: Add 100 mg of APTES-functionalized Silica Nanoparticles (SiNPs) to the activated solution. Adjust the pH to 7.2–7.5 using dilute NaOH to deprotonate the surface amines. Stir for 4 hours.

  • Purification: Centrifuge the suspension at 10,000 rpm for 10 minutes. Decant the supernatant and resuspend the pellet in deionized water. Repeat the wash cycle three times to remove urea byproducts and unreacted crosslinkers.

Self-Validation Checkpoint: Zeta Potential Inversion. APTES-functionalized SiNPs typically exhibit a highly positive Zeta potential (+30 to +40 mV) due to protonated primary amines. Following successful amide conjugation with the bulky thiophene derivative, the Zeta potential will shift dramatically toward neutral or slightly negative values, confirming surface modification.

G2 A Ethyl 3-amino-5-(4-methylphenyl) thiophene-2-carboxylate B LiOH Hydrolysis THF/H2O, 60°C A->B Ester Cleavage C Thiophene-2-carboxylic acid Intermediate B->C Acidification D EDC/NHS Activation MES Buffer (pH 5.5) C->D NHS-Ester Formation F Thiophene-Conjugated Silica Nanoparticles D->F Amide Bond Formation E Amine-Functionalized Silica Nanoparticles E->F Nucleophilic Attack G Validation: FTIR & Zeta Potential F->G Quality Control

Figure 2: Two-phase workflow for the hydrolysis and subsequent EDC/NHS coupling to amine-functionalized surfaces.

References

  • Bocsci.com. "CAS 37572-22-8 Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate".
  • ResearchGate. "Grafting of Diazonium Salts on Surfaces: Application to Biosensors".
  • NIH PubMed Central. "Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation".
  • ACS Publications. "Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity".

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Answering for the role of Senior Application Scientist.

Guide Overview

Welcome to the technical support center for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This document offers a structured troubleshooting workflow, detailed experimental procedures, and answers to frequently asked questions.

Understanding the Molecule: Physicochemical Profile

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a heterocyclic aromatic compound. Its structure, characterized by a substituted thiophene ring, an amino group, an ethyl ester, and a tolyl moiety, confers specific physicochemical properties that are critical to understanding its behavior in aqueous media.

  • Lipophilicity: The presence of the thiophene, phenyl, and ethyl groups makes the molecule significantly hydrophobic (lipophilic). Thiophene itself is insoluble in water but soluble in organic solvents like ethanol and ether.[1][2] This inherent lipophilicity is the primary reason for its poor water solubility.

  • Ionization Potential: The key to manipulating its solubility lies in the 3-amino group. This group is basic and can be protonated in an acidic environment to form a more soluble cationic salt (R-NH₂ + H⁺ ⇌ R-NH₃⁺). The solubility of amino-containing compounds is often highly dependent on pH.[3][4]

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the ester's carbonyl oxygen can act as an acceptor. However, these are insufficient to overcome the hydrophobicity of the bulk of the molecule in pure water.

Part 1: The Troubleshooting Workflow

When initial attempts to dissolve the compound in aqueous buffers fail, a systematic approach is essential. The following workflow provides a logical sequence of steps, from simple adjustments to more complex formulation strategies.

G start Start: Solubility Issue Identified check_purity Step 1: Verify Compound Purity & Integrity (TLC, LC-MS, NMR) start->check_purity direct_diss Step 2: Re-evaluate Direct Dissolution in Target Buffer check_purity->direct_diss success Solution Achieved (Proceed with Experiment) direct_diss->success Succeeds fail Insoluble direct_diss->fail Fails ph_adjust Step 3: pH Adjustment (Acidification) ph_adjust->success Succeeds fail2 Insoluble ph_adjust->fail2 Fails cosolvent Step 4: Co-solvent Formulation cosolvent->success Succeeds fail3 Insoluble cosolvent->fail3 Fails surfactant Step 5: Surfactant-based (Micellar) Solubilization surfactant->success Succeeds fail4 Insoluble surfactant->fail4 Fails cyclodextrin Step 6: Complexation with Cyclodextrins cyclodextrin->success Succeeds fail5 Insoluble cyclodextrin->fail5 Fails advanced Step 7: Consider Advanced Formulations (Solid Dispersions, Nanosuspensions) fail->ph_adjust fail2->cosolvent fail3->surfactant fail4->cyclodextrin fail5->advanced

Caption: Troubleshooting workflow for solubilizing the target compound.

Part 2: Troubleshooting Guide & Protocols (Q&A Format)

This section details each step of the workflow, providing explanations and actionable protocols.

Step 1 & 2: Initial Assessment

Q1: My compound won't dissolve in my aqueous buffer. What are the very first things I should check?

A1: Before attempting complex solubilization methods, always verify two things:

  • Compound Integrity: Confirm the purity and identity of your material. Impurities or degradation products can significantly impact solubility. Use techniques like LC-MS or NMR to verify the structure and a melting point apparatus to check for gross impurities.

  • Kinetic vs. Thermodynamic Solubility: Are you giving the compound enough time and energy to dissolve? Some compounds dissolve slowly. Ensure you have tried stirring for an extended period (1-2 hours) and gentle warming (e.g., 37°C), provided the compound is stable at that temperature.

Step 3: pH Adjustment

Q2: Why is adjusting the pH the first method to try?

A2: It is the simplest and often most effective method for ionizable compounds.[5][] Your compound has a basic amino group. By lowering the pH of your aqueous medium, you protonate this group (R-NH₂ → R-NH₃⁺). This charged species has a much stronger, more favorable interaction with polar water molecules, leading to a significant increase in solubility.[4][7] This is often the preferred method as it involves adding minimal excipients.

Protocol: Solubilization via pH Adjustment

  • Prepare an Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) at a pH value at least 2 units below the estimated pKa of the amino group. For an aromatic amine like this, the pKa is likely between 3 and 5. Therefore, a buffer at pH 2.0-3.0 is a good starting point.

  • Weigh Compound: Accurately weigh the desired amount of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate.

  • Initial Slurry: Add a small amount of the acidic buffer to the solid compound to create a slurry.

  • Titrate and Dissolve: While stirring vigorously, slowly add more acidic buffer until the compound fully dissolves. Use of a vortex mixer or sonication can aid dissolution.

  • Final Volume: Once dissolved, bring the solution to the final target volume with the acidic buffer.

  • Verification: Check the final pH of the solution to ensure it remains in the desired range. If the solution is to be used in a physiological context (e.g., cell culture), you may need to adjust it back towards a neutral pH just before use, but be aware that the compound may precipitate.

Step 4: Co-solvent Formulation

Q3: The compound is still insoluble even at low pH. What is the next logical step?

A3: The next step is to use a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This makes the environment more "hospitable" to your hydrophobic compound, thereby increasing its solubility. This approach is effective for non-polar molecules and can be combined with pH adjustment.[]

Causality: Water maintains a strong hydrogen-bonding network, which creates a high "interfacial tension" that effectively "squeezes out" non-polar solutes. Co-solvents disrupt this network, lowering the energy penalty required to create a cavity for the solute molecule.[]

Table 1: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Starting Concentration (% v/v)Key Properties & Considerations
Ethanol 5 - 20%Good solubilizer, volatile. Widely used.[8]
Propylene Glycol (PG) 10 - 40%Less volatile than ethanol, common in oral and injectable formulations.[8]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity, good for a wide range of hydrophobic compounds.[10]
Dimethyl Sulfoxide (DMSO) 1 - 10%Excellent solubilizer, but can have toxicological effects and enhance skin penetration. Primarily for in vitro use.[]

Protocol: Solubilization using a Co-solvent

  • Select a Co-solvent: Choose a co-solvent from Table 1 based on your experimental constraints (e.g., in vitro vs. in vivo).

  • Prepare Stock Solution: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock. This ensures the compound is fully wetted and dispersed.

  • Dilute into Aqueous Medium: While vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration of both the compound and the co-solvent.

  • Observe for Precipitation: If the compound precipitates, the final co-solvent concentration is too low. You can either increase the final percentage of the co-solvent or try a different one.

  • Control: Remember to include a vehicle control (buffer + co-solvent, without the compound) in your experiments.

Step 5: Surfactant-based (Micellar) Solubilization

Q4: Co-solvents didn't work or are incompatible with my assay. What about surfactants?

A4: Surfactants are an excellent alternative. These are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate your insoluble compound, while the hydrophilic heads face the water, rendering the entire complex soluble.[5][11]

Table 2: Common Surfactants for Solubilization

SurfactantTypeTypical Concentration (% w/v)Key Properties & Considerations
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2%Very common, low toxicity, used in many commercial formulations.[10]
Polysorbate 20 (Tween® 20) Non-ionic0.1 - 2%Similar to Tween 80, often used in biological assays.
Poloxamer 188 (Pluronic® F-68) Non-ionic0.5 - 5%Low toxicity, often used in cell culture and injectable formulations.[10]
Sodium Dodecyl Sulfate (SDS) Anionic>0.02% (>CMC)Strong solubilizer but denatures proteins. Primarily for biochemical assays, not for cell-based or in vivo work.

Protocol: Micellar Solubilization

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.

  • Add Compound: Add the weighed compound directly to the surfactant solution.

  • Facilitate Dissolution: Use a vortex mixer, sonication bath, or gentle heating to aid in the formation of micelles and the encapsulation of the compound. This process can take longer than simple dissolution, so allow adequate time (e.g., 1-2 hours of stirring).

  • Filter (Optional): If any non-encapsulated material remains, you can filter the solution through a 0.22 µm filter to get a clear solution of the micellar-solubilized compound.

Step 6: Complexation with Cyclodextrins

Q5: I need a formulation with very low toxicity for an in vivo study. Are there other options?

A5: Yes, cyclodextrins are an excellent choice, particularly for in vivo applications. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate a hydrophobic "guest" molecule, like your compound, forming an "inclusion complex."[][14] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule without the need for organic solvents or traditional surfactants.[15]

Causality: The encapsulation is a thermodynamically favorable process driven by the displacement of high-energy water molecules from the hydrophobic cavity and the formation of van der Waals interactions between the cyclodextrin and the guest molecule.

Caption: Formation of a drug-cyclodextrin inclusion complex.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This chemically modified cyclodextrin is widely used in pharmaceutical formulations due to its high aqueous solubility (>500 mg/mL) and excellent safety profile, making it suitable for oral and parenteral delivery.[12][16]

Protocol: Solubilization with HP-β-CD

  • Prepare HP-β-CD Solution: Dissolve a relatively high concentration of HP-β-CD (e.g., 10-40% w/v) in the desired aqueous buffer.

  • Add Compound: Add the powdered compound to the HP-β-CD solution.

  • Equilibrate: Stir the mixture vigorously at room temperature for an extended period (4-24 hours) to allow for the formation of the inclusion complex. The solution should gradually clarify.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining, un-complexed solid.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex. The concentration of the dissolved drug should be determined analytically (e.g., by HPLC-UV).

Part 3: Frequently Asked Questions (FAQs)

Q: What is the likely pKa of the amino group on my compound? A: While an experimental value is best, we can estimate it. The amino group is attached to an aromatic thiophene ring, which will decrease its basicity compared to an aliphatic amine due to resonance effects. Its pKa is likely to be in the range of 3.0 to 5.0, similar to other 3-aminothiophene derivatives or aniline. This is why a pH of 2-3 is recommended for protonation.

Q: Can I use heat to dissolve the compound? A: Gentle heating (e.g., to 37-40°C) can increase the rate of dissolution and may slightly increase the thermodynamic solubility. However, you must first confirm the thermal stability of your compound. Prolonged heating could lead to degradation, especially of the ester group via hydrolysis. Always run a stability check using LC-MS before relying on heat.

Q: How do I choose between co-solvents, surfactants, and cyclodextrins? A:

  • For in vitro screening: Co-solvents (especially DMSO) are often the quickest and easiest method.

  • For cell-based assays: pH adjustment, Poloxamer 188, or HP-β-CD are preferred as they generally have lower cellular toxicity than DMSO, ethanol, or Tween.

  • For in vivo studies: HP-β-CD is often the gold standard due to its excellent safety profile. Formulations with pH adjustment, PEG 400, and Polysorbate 80 are also commonly used.

Q: What are the "Advanced Formulations" mentioned in the workflow? A: These are more complex techniques typically used in late-stage drug development when simpler methods are insufficient. They include:

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state, which enhances dissolution.[10]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer scale, which dramatically increases the surface area for dissolution.[10][17] These methods require specialized equipment and significant formulation development.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (n.d.). Google Cloud.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
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  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. (2022, August 23). MDPI.
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  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014, August 1). Innovare Academic Sciences.
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Technical Support Center: Optimizing Reaction Temperature for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing ester derivatives of 3-aminothiophenes presents a unique kinetic and thermodynamic challenge. Standard Fischer esterification protocols often fail for 3-amino-5-(4-methylphenyl)thiophene-2-carboxylic acid because the substrate is highly sensitive to thermal degradation under acidic conditions.

This guide provides a mechanistic breakdown of the temperature dependencies in this reaction, troubleshooting FAQs, and field-validated protocols to ensure high-yield esterification while suppressing catastrophic side reactions.

The Mechanistic Dilemma: Esterification vs. Decarboxylation

The core issue when optimizing the temperature for this esterification is the competing rate of protodecarboxylation . The 3-amino group is strongly electron-donating, pushing electron density into the thiophene ring via resonance. This significantly increases the nucleophilicity of the C2 position (ipso to the carboxylic acid).

When heated in an acidic medium (such as ethanol with catalytic H₂SO₄), the C2 carbon is easily protonated. The resulting intermediate rapidly loses CO₂ to rearomatize, yielding 3-amino-5-(4-methylphenyl)thiophene[1]. Because 3-aminothiophene-2-carboxylic acids are notoriously unstable, they are frequently exploited in literature specifically to generate 3-aminothiophenes in situ via intentional acid-catalyzed decarboxylation[2]. Therefore, applying standard reflux conditions (78 °C) will almost entirely destroy your starting material rather than esterifying it[3].

Quantitative Temperature Optimization Matrix

To balance the sluggish kinetics of esterification against the rapid thermodynamics of decarboxylation, precise thermal control is mandatory.

Temperature RangeEsterification KineticsDecarboxylation RateExpected Ester YieldScientist Recommendation
< 40 °C Extremely SluggishNegligible< 15% (after 24h)Not recommended for acid catalysis; requires coupling agents.
50 – 55 °C ModerateLow75 – 85%Optimal Window. Use with molecular sieves to drive equilibrium.
60 – 70 °C FastModerate to High30 – 50%Risky. Significant byproduct formation observed.
> 75 °C (Reflux) FastDominant< 10%Critical Failure. Substrate will fully decarboxylate.
Reaction Pathway Visualization

ReactionPathway Start 3-amino-5-(4-methylphenyl) thiophene-2-carboxylic acid LowTemp T < 40 °C Acid Catalyst Start->LowTemp OptTemp T = 50-55 °C Acid Catalyst + Sieves Start->OptTemp HighTemp T > 70 °C (Reflux) Acid Catalyst Start->HighTemp NoRxn Sluggish Kinetics Low Ester Yield LowTemp->NoRxn Target Ethyl 3-amino-5-(4-methylphenyl) thiophene-2-carboxylate (Target Ester) OptTemp->Target Degradation Decarboxylation 3-amino-5-(4-methylphenyl)thiophene (Byproduct) HighTemp->Degradation

Thermodynamic vs. kinetic pathways in 3-aminothiophene-2-carboxylic acid esterification.

Troubleshooting FAQs

Q1: I refluxed my reaction overnight, and my yield is near zero. TLC shows a highly non-polar spot. What happened? A: You have triggered complete protodecarboxylation of your starting material. The non-polar spot running near the solvent front is 3-amino-5-(4-methylphenyl)thiophene. The thermal energy provided by refluxing ethanol (78 °C) in the presence of an acid catalyst overcomes the activation barrier for CO₂ loss[1]. You must lower the reaction temperature to the 50–55 °C window.

Q2: How can I build a self-validating check into my workflow to ensure I am not destroying my substrate? A: Implement strict TLC monitoring every 30 minutes using a 70:30 Hexane/Ethyl Acetate system.

  • Baseline: Unreacted carboxylic acid.

  • Mid-Rf (~0.4): Desired ethyl ester.

  • High-Rf (~0.8): Decarboxylated byproduct. If the High-Rf spot begins to intensify, your internal reaction temperature is too high. Immediately remove the heat source and quench the reaction with cold aqueous NaHCO₃ to neutralize the acid catalyst and halt further degradation.

Q3: If the substrate is so sensitive to heat and acid, are there alternative esterification methods? A: Yes. If temperature control proves too difficult at scale, abandon the Fischer esterification. Instead, utilize a mild, room-temperature alkylation. By treating the carboxylic acid with a mild base (e.g., K₂CO₃) in DMF to form the carboxylate salt, you can react it directly with ethyl iodide. This completely bypasses the acidic conditions required for decarboxylation.

Field-Validated Experimental Protocols
Protocol A: Temperature-Controlled Fischer Esterification (Acid-Catalyzed)

Use this method if you must avoid alkyl halides and have precise thermostatic control.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add 3 Å molecular sieves (1.0 g) to the flask to act as a water scavenger, driving the equilibrium forward without requiring high heat.

  • Dissolution: Suspend 3-amino-5-(4-methylphenyl)thiophene-2-carboxylic acid (10.0 mmol) in anhydrous ethanol (30 mL).

  • Acid Addition: Cool the suspension to 0 °C using an ice bath. Slowly add concentrated H₂SO₄ (1.0 mL) dropwise over 5 minutes. Causality note: Adding acid at room temperature can cause localized exothermic spikes, prematurely triggering decarboxylation.

  • Controlled Heating: Transfer the flask to a pre-calibrated oil bath set strictly to 55 °C .

  • Monitoring: Stir for 4–6 hours. Check the reaction via TLC every hour. The reaction is complete when the baseline acid spot is consumed and the mid-Rf ester spot is dominant.

  • Quenching: Cool the reaction to 0 °C and slowly pour the mixture into 50 mL of ice-cold saturated NaHCO₃ solution to neutralize the H₂SO₄.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target ester.

Protocol B: Room-Temperature Base-Promoted Alkylation (Alternative)

Use this method to completely eliminate the risk of acid-catalyzed decarboxylation.

  • Dissolution: Dissolve the starting carboxylic acid (10.0 mmol) in anhydrous DMF (25 mL) at room temperature.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (15.0 mmol). Stir for 30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add Iodoethane (Ethyl Iodide, 12.0 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12 hours.

  • Workup: Dilute the mixture with water (100 mL) to dissolve the inorganic salts and extract with Diethyl Ether (3 x 40 mL). Wash the organic layer extensively with water (5 x 50 mL) to remove residual DMF, dry, and concentrate.

Experimental Workflow Visualization

Workflow Step1 Dissolve Acid in Dry EtOH Step2 Add H2SO4 at 0 °C Step1->Step2 Step3 Heat strictly to 55 °C Step2->Step3 Step4 Monitor via TLC (Prevent Decarb) Step3->Step4 Step5 Quench with Cold NaHCO3 Step4->Step5

Step-by-step workflow for temperature-controlled Fischer esterification.

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

This technical support center is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. As a Senior Application Scientist, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a specific focus on mitigating byproduct formation in this Gewald aminothiophene synthesis.

Introduction to the Synthetic Challenge

The synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is typically achieved through the Gewald three-component reaction. This powerful one-pot synthesis involves the condensation of 4-methylacetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[1] While elegant in its convergence, the reaction's success is highly dependent on carefully controlled parameters. Aryl ketones, particularly those with electron-donating substituents like the 4-methyl group, are known to be less reactive than their aliphatic counterparts.[2][3] This reduced reactivity can lead to incomplete conversion and the formation of several byproducts, complicating purification and reducing overall yield.

This guide will dissect the common issues encountered during this synthesis, providing a logical framework for troubleshooting and optimization, grounded in the reaction mechanism.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing targeted solutions to improve your reaction outcomes.

Q1: My reaction has a low yield of the desired product, and I see multiple spots on my TLC plate. What are the likely byproducts?

A1: Low yields in the Gewald synthesis of 5-aryl-2-aminothiophenes are often due to the formation of specific byproducts. The most common culprits are:

  • Unreacted Starting Materials: Due to the reduced electrophilicity of 4-methylacetophenone, incomplete consumption of starting materials is a frequent issue. You will likely see spots corresponding to 4-methylacetophenone and ethyl cyanoacetate on your TLC.

  • Knoevenagel Condensation Intermediate: The initial step of the Gewald reaction is a Knoevenagel condensation between 4-methylacetophenone and ethyl cyanoacetate to form an α,β-unsaturated nitrile.[1] If the subsequent sulfur addition and cyclization are slow, this intermediate can accumulate in the reaction mixture.

  • Dimerization or Self-Condensation Products: Under basic conditions, 4-methylacetophenone can undergo self-condensation (an aldol-type reaction) to form a chalcone-like dimer.[4][5] Additionally, the Knoevenagel intermediate can potentially dimerize, further reducing the yield of the desired thiophene.

Q2: How can I confirm the presence of these byproducts?

A2: A combination of chromatographic and spectroscopic techniques can help identify the impurities:

  • Thin-Layer Chromatography (TLC): Co-spotting your reaction mixture with authentic samples of your starting materials (4-methylacetophenone and ethyl cyanoacetate) can confirm their presence. The Knoevenagel intermediate will typically have an Rf value between your starting materials and the final product. Dimeric byproducts are generally less polar than the desired product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying components in your reaction mixture. You can look for the expected molecular weights of the starting materials, the Knoevenagel intermediate, and potential dimers.

  • NMR Spectroscopy: If you can isolate a sufficient quantity of a byproduct through column chromatography, 1H and 13C NMR will provide definitive structural information.

Q3: My primary issue seems to be unreacted 4-methylacetophenone. How can I drive the initial condensation to completion?

A3: The electron-donating methyl group on the phenyl ring deactivates the carbonyl group of 4-methylacetophenone towards nucleophilic attack. To overcome this, consider the following strategies:

  • Choice of Base: While various amine bases can be used, morpholine is often cited as being particularly effective for the Gewald reaction.[2][6] Piperidine is another commonly used and effective base. Triethylamine can also be used, but may be less effective in promoting the initial condensation of less reactive ketones.

  • Temperature Optimization: While some Gewald reactions proceed at room temperature, reactions involving less reactive ketones often require heating. A temperature range of 40-70 °C is typically employed. However, excessively high temperatures can promote side reactions, so it is crucial to find the optimal temperature for your specific setup.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. For particularly stubborn reactions, performing the initial condensation step in a solvent like toluene with a Dean-Stark apparatus to remove water can be beneficial before proceeding with the sulfur addition.

Q4: I have evidence that the Knoevenagel condensation is occurring, but the final product yield is still low. What is the bottleneck?

A4: If the Knoevenagel intermediate is forming but not efficiently converting to the final product, the issue lies in the sulfur addition and cyclization steps. Here’s how to troubleshoot this:

  • Sulfur Solubility and Reactivity: Ensure your elemental sulfur is finely powdered to maximize its surface area. The choice of solvent is also critical. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are preferred as they enhance the solubility and reactivity of sulfur.

  • Reaction Time: The conversion of the Knoevenagel intermediate to the thiophene can be slow. Ensure you are allowing sufficient reaction time and monitoring the progress by TLC.

  • Two-Step, One-Pot Procedure: For sluggish reactions with aryl ketones, a modified procedure where the Knoevenagel condensation is allowed to proceed for a period before the portion-wise addition of sulfur can improve yields. This helps to ensure that the concentration of the intermediate is high before the introduction of sulfur.

Q5: I am observing a significant amount of a less polar byproduct that I suspect is a dimer. How can I minimize its formation?

A5: Dimerization is a competing side reaction that can be mitigated by controlling the reaction conditions:

  • Concentration: Running the reaction at a more dilute concentration can disfavor the bimolecular dimerization reaction relative to the intramolecular cyclization.

  • Rate of Addition: If you are performing a two-step procedure, consider adding the base slowly to the mixture of the ketone and cyanoacetate to control the rate of enolate formation and minimize self-condensation.

  • Temperature Control: As mentioned earlier, avoid excessively high temperatures which can accelerate the rate of side reactions, including dimerization.

Visualizing the Reaction and Troubleshooting Logic

The following diagrams illustrate the key steps in the Gewald synthesis and a logical workflow for troubleshooting common issues.

Gewald_Reaction_Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products & Byproducts 4-Methylacetophenone 4-Methylacetophenone A Knoevenagel Condensation 4-Methylacetophenone->A Byproduct1 Unreacted Starting Materials 4-Methylacetophenone->Byproduct1 Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->A Ethyl Cyanoacetate->Byproduct1 Sulfur Sulfur B Sulfur Addition Sulfur->B A->B Base Byproduct2 Knoevenagel Intermediate A->Byproduct2 Byproduct3 Dimerization Products A->Byproduct3 C Cyclization & Tautomerization B->C Product Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate C->Product

Caption: The Gewald reaction pathway for the synthesis of the target molecule, highlighting the formation of key intermediates and potential byproducts.

Troubleshooting_Workflow Start Low Yield of Desired Product TLC Analyze reaction mixture by TLC/LC-MS Start->TLC Identify Identify major components: - Starting Materials - Intermediate - Byproducts TLC->Identify SM_High High levels of Starting Materials? Identify->SM_High Intermediate_High Knoevenagel Intermediate accumulates? Identify->Intermediate_High Byproducts_High Significant Dimer/Other Byproducts? Identify->Byproducts_High SM_High->Intermediate_High No Optimize_Condensation Optimize Condensation: - Check base (morpholine/piperidine) - Increase temperature (40-70°C) - Remove water (Dean-Stark) SM_High->Optimize_Condensation Yes Intermediate_High->Byproducts_High No Optimize_Cyclization Optimize Cyclization: - Ensure fine sulfur powder - Use polar solvent (EtOH, DMF) - Increase reaction time - Two-step sulfur addition Intermediate_High->Optimize_Cyclization Yes Minimize_Side_Reactions Minimize Side Reactions: - Lower concentration - Control rate of base addition - Optimize temperature Byproducts_High->Minimize_Side_Reactions Yes Success Improved Yield Optimize_Condensation->Success Optimize_Cyclization->Success Minimize_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate.

Experimental Protocols

The following protocols provide a starting point for the synthesis and can be adapted based on the troubleshooting guide above.

Protocol 1: One-Pot Synthesis

This protocol is a standard one-pot procedure that is often successful but may require optimization for less reactive ketones.

Materials:

  • 4-Methylacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur (finely powdered)

  • Morpholine

  • Ethanol (absolute)

Procedure:

  • To a solution of 4-methylacetophenone (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL), add morpholine (1.1 mmol).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add elemental sulfur (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography.[6][7]

Protocol 2: Two-Step Procedure for Improved Yield with Aryl Ketones

This modified procedure can improve yields by allowing the initial condensation to proceed to a significant extent before the addition of sulfur.

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 4-methylacetophenone (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).

  • Add morpholine (1.1 mmol) and stir the mixture at 50-60 °C for 1-2 hours, monitoring the formation of the α,β-unsaturated nitrile by TLC.

Step 2: Thiophene Formation

  • To the reaction mixture from Step 1, add elemental sulfur (1.1 mmol) in one portion.

  • Continue to heat the mixture at 50-60 °C and monitor the formation of the final product by TLC.

  • Once the reaction is complete, follow the workup and purification steps outlined in Protocol 1.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can influence the outcome of the synthesis, providing a quick reference for optimization.

ParameterConditionExpected Outcome on YieldRationale
Base Morpholine or PiperidineHigherMore effective at promoting the initial Knoevenagel condensation of less reactive aryl ketones.
TriethylamineModerateMay be less effective for the initial condensation step.
Inorganic Bases (e.g., K2CO3)LowerGenerally not effective for this specific transformation in solution.[2]
Temperature Room TemperatureLowerReaction may be too slow for the less reactive 4-methylacetophenone.
40-70 °COptimalProvides sufficient energy for the reaction to proceed without promoting excessive side reactions.
> 80 °CLowerIncreased likelihood of dimerization and other side reactions.
Solvent Ethanol, Methanol, DMFHigherPolar solvents that aid in the dissolution and reactivity of elemental sulfur.
Toluene, HexaneLowerNon-polar solvents are generally less effective for the Gewald reaction.
Procedure One-PotModerate to HighConvenient but may be lower yielding for aryl ketones.
Two-StepHigherAllows for more complete formation of the Knoevenagel intermediate before sulfur addition, potentially reducing byproducts.

Conclusion

The synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate via the Gewald reaction presents a common challenge in organic synthesis: balancing reactivity to favor the desired product over side reactions. By understanding the reaction mechanism and the factors that influence the rates of the individual steps, researchers can systematically troubleshoot and optimize their reaction conditions. The key to success with less reactive aryl ketones like 4-methylacetophenone lies in carefully selecting the base, controlling the temperature, and considering a two-step approach to maximize the formation of the crucial Knoevenagel intermediate before the final cyclization. This guide provides the foundational knowledge and practical steps to achieve higher yields and purity in this important synthetic transformation.

References

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. 2014. [Link]

  • 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth. IRIS. [Link]

  • Condensation of 4-Methyl Acetophenone (2a) with Sugar Aldehyde 1 in... ResearchGate. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. 2015. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Self-condensation. Wikipedia. [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC. [Link]

  • What would be the aldol condensation products in B. Chemistry Stack Exchange. [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

  • Aldol Condensation. University of Missouri–St. Louis. [Link]

  • Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Royal Society of Chemistry. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PMC. [Link]

  • Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. PMC. [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

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Validation & Comparative

Comparison Guide: Analytical Validation of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a highly functionalized thiophene derivative synthesized via the classic Gewald multicomponent reaction. Because this scaffold serves as a critical building block in the development of allosteric inhibitors and antiepileptic agents, rigorous structural validation is non-negotiable.

In this guide, we objectively compare the performance of High-Field (600 MHz) vs. Benchtop (60 MHz) NMR platforms , as well as the critical effects of Solvent Selection (CDCl₃ vs. DMSO-d₆) on spectral resolution. By understanding the underlying quantum mechanical and thermodynamic causalities of these analytical choices, researchers can optimize their workflows for either rapid at-line QA/QC or in-depth structural elucidation.

Mechanistic Workflow & Analytical Strategy

The validation of Gewald reaction products requires confirming the regiochemistry of the thiophene core, the integrity of the ethyl ester, and the presence of the exchangeable 3-amino group. The choice of analytical platform dictates the speed and resolution of this confirmation.

G A Gewald Synthesis B Crude Product A->B Isolation C Sample Prep B->C Dissolution D Benchtop NMR C->D 60 MHz E High-Field NMR C->E 600 MHz F Rapid QA/QC D->F Fast Data G Full Elucidation E->G High Res

Workflow comparing Benchtop and High-Field NMR validation.

Platform Comparison: High-Field vs. Benchtop NMR

Historically, structural validation relied exclusively on superconducting high-field NMR spectrometers. However, modern permanent-magnet benchtop systems have disrupted this paradigm.

The Causality of Field Strength on Resolution

The fundamental difference between these platforms lies in the external magnetic field ( B0​ ). Chemical shifts (in Hz) scale linearly with B0​ , while J -coupling constants (in Hz) are independent of the magnetic field.

For the ethyl ester group in our target compound, the -CH₂- quartet has a J -coupling of ~7.1 Hz. On a 60 MHz benchtop system, a 15–20 Hz multiplet spans approximately 0.3 ppm . On a 600 MHz high-field system, that exact same multiplet spans only 0.03 ppm [1]. Consequently, lower field strengths increase the probability of second-order roofing effects and signal overlap, whereas high-field systems provide baseline resolution of complex aromatic AA'BB' systems (like the p-tolyl group).

Despite this, benchtop NMR offers unprecedented accessibility. Advanced solvent suppression techniques and internal capillary lock systems have made 60 MHz instruments highly viable for routine purity checks without the need for cryogenic liquids [2].

Table 1: Performance Metrics Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)
Magnetic Field ( B0​ ) 14.1 Tesla (Superconducting)1.4 Tesla (Permanent NdFeB)
Signal Dispersion High (0.01 ppm overlap risk)Low (0.1 ppm overlap risk)
Sensitivity (LOD) ~100 µmol/L (16 scans)~1 mmol/L (16 scans)
Cryogen Requirement Liquid Helium & NitrogenNone (Plug-and-play)
Capital/Operating Cost Very HighLow
Primary Application Complex structural elucidationRoutine QA/QC, Reaction monitoring

Solvent Selection: CDCl₃ vs. DMSO-d₆

A critical, often overlooked variable in the NMR validation of 2-aminothiophenes is solvent selection. The 3-amino (-NH₂) protons are exchangeable and highly sensitive to their microenvironment.

The Causality of Hydrogen Bonding

In non-polar or weakly interacting solvents like CDCl₃, the -NH₂ protons typically resonate between 3.5 and 4.5 ppm. In this region, they risk overlapping with the ethyl ester -CH₂- quartet (~4.2 ppm).

By switching to a strong hydrogen-bond acceptor like DMSO-d₆, the amino protons form strong intermolecular hydrogen bonds with the sulfoxide oxygen. This interaction decreases the electron density around the protons (deshielding), shifting their resonance downfield to ~6.5–6.7 ppm [3]. This thermodynamic shift completely isolates the amino signal from the aliphatic region, allowing for pristine integration and structural confirmation.

Solvent S1 CDCl3 Solvent R1 Weak H-Bonding S1->R1 S2 DMSO-d6 Solvent R2 Strong H-Bonding S2->R2 O1 NH2 Overlap Risk R1->O1 O2 Clear NH2 Resolution R2->O2

Logical relationship between NMR solvent selection and amino proton resolution.
Table 2: Quantitative Data - Expected Chemical Shifts in DMSO-d₆
Position / Moiety¹H NMR δ (ppm), Multiplicity, Integration¹³C NMR δ (ppm)
Ethyl -CH₃ 1.25 (t, J = 7.1 Hz, 3H)14.5
Tolyl -CH₃ 2.32 (s, 3H)21.1
Ethyl -CH₂- 4.18 (q, J = 7.1 Hz, 2H)59.8
Amino -NH₂ 6.55 (br s, 2H, D₂O exchangeable)-
Thiophene C4-H 7.15 (s, 1H)118.2
Tolyl Ar-H (C3', C5') 7.22 (d, J = 8.0 Hz, 2H)129.5
Tolyl Ar-H (C2', C6') 7.50 (d, J = 8.0 Hz, 2H)125.8
Thiophene C2, C3, C5 -98.4, 155.2, 145.1
Carbonyl C=O -164.7

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be adhered to when validating Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate on a High-Field (600 MHz) system.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg (for ¹H) or 50.0 mg (for ¹³C) of the synthesized compound.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (contains 0.03% v/v TMS as an internal standard).

  • Transfer the homogeneous solution to a high-quality 5 mm borosilicate NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Probe Tuning and Matching

  • Insert the sample into the magnet.

  • Execute the atma (Automatic Tuning and Matching) command. Causality: This adjusts the probe's LC circuit to precisely match the Larmor frequency of the target nuclei (600.13 MHz for ¹H), maximizing RF power transfer and signal-to-noise ratio (SNR).

Step 3: Locking and Shimming

  • Lock the spectrometer to the deuterium frequency of DMSO-d₆.

  • Perform 3D gradient shimming (topshim). Causality: Correcting the spatial inhomogeneities in the B0​ field ensures that the solvent lock signal is perfectly sharp, preventing artificial broadening of the target compound's peaks.

Step 4: Acquisition Parameters

  • ¹H NMR: Use a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation ( T1​ ) of all protons. Acquire 16 scans (NS = 16).

  • ¹³C NMR: Use a proton-decoupled pulse program (zgpg30). Set D1 to 2.0 seconds and acquire 512 to 1024 scans depending on the exact concentration.

Step 5: Processing and Validation

  • Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

  • Manually phase the spectrum (zero-order and first-order) to achieve perfectly symmetrical Lorentzian peak shapes.

  • Calibrate the TMS peak to 0.00 ppm. Integrate the signals to confirm the 15-proton count (3:3:2:2:1:2:2 ratio). Add a drop of D₂O to the tube and re-acquire to validate the disappearance of the 6.55 ppm -NH₂ signal via deuterium exchange.

Conclusion

For the structural validation of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, High-Field NMR (600 MHz) remains the gold standard for unambiguous peak assignment, particularly for resolving the aromatic AA'BB' splitting of the p-tolyl group. However, Benchtop NMR (60 MHz) serves as a highly efficient, cost-effective alternative for rapid, at-line purity confirmation during the Gewald synthesis. Regardless of the platform, utilizing DMSO-d₆ over CDCl₃ is strongly recommended to securely isolate the diagnostic 3-amino protons from the aliphatic backbone via controlled hydrogen bonding.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Technology Networks. (2024). Benchtop NMR Breaks New Ground. Available at:[Link]

  • National Institutes of Health (NIH). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. PMC. Available at:[Link]

Analytical Mastery: HPLC Method Development and Validation for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a deterministic process governed by the physicochemical properties of the analyte. Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8) is a complex, multi-functional building block used in medicinal chemistry. Developing a robust, stability-indicating assay for this compound requires navigating the competing chemical behaviors of its structural motifs.

This guide objectively compares column chemistries and mobile phase strategies to establish a highly reproducible, self-validating analytical method, fully aligned with the latest1[1] framework.

Analyte Profiling & Mechanistic Rationale

Before injecting a single sample, we must decode the molecule. Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate presents four distinct structural features that dictate its chromatographic behavior:

  • Thiophene Core & p-Tolyl Group: These highly hydrophobic, electron-rich aromatic rings drive strong retention on standard reversed-phase (RP) columns.

  • Amino Group (-NH2): Acts as a weak base. If the mobile phase pH is not strictly controlled, partial ionization leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix.

  • Ethyl Ester: Susceptible to base-catalyzed hydrolysis at high pH levels, restricting our working pH range to acidic or strictly neutral conditions.

When analyzing thiophene derivatives, the co-elution of positional isomers or des-methyl impurities is a common failure mode in standard analytical methods[2]. Therefore, relying solely on hydrophobic partitioning is insufficient.

Comparative Column Chemistry: C18 vs. Phenyl-Hexyl

The default choice in most laboratories is a standard C18 column. However, for highly aromatic compounds, alternative stationary phases often yield superior selectivity and peak shape[2]. To demonstrate this, we compared a standard C18 phase against a Phenyl-Hexyl phase.

The Causality of Selectivity: A standard C18 column separates purely based on hydrophobicity (LogP). In contrast, the Phenyl-Hexyl stationary phase provides orthogonal π−π interactions. The electron-rich thiophene ring and the p-tolyl group of our analyte align with the phenyl rings of the stationary phase. This alternate retention mechanism drastically improves the resolution of structurally similar impurities (such as the 3-methylphenyl isomer) that would otherwise co-elute on a C18 column.

Table 1: Stationary Phase Performance Comparison
ParameterStandard C18 (5 µm, 4.6x250mm)Phenyl-Hexyl (5 µm, 4.6x250mm)Performance Delta
Retention Time (min) 8.429.15+0.73 min
Tailing Factor (Tf) 1.351.0522% Improvement
Theoretical Plates (N) 4,5008,20082% Increase
Isomeric Resolution (Rs) 1.2 (Co-elution risk)2.4 (Baseline)100% Improvement

Mobile Phase Optimization: The Causality of pH

To ensure a robust system, the mobile phase must lock the analyte into a single ionization state.

  • Buffer Selection (0.1% Formic Acid, pH ~2.7): At this acidic pH, the weakly basic amino group is fully protonated, and the residual silanols on the silica column are fully neutralized. This eliminates secondary interactions, which is why the tailing factor drops to a near-perfect 1.05. Furthermore, the mildly acidic environment protects the ethyl ester from hydrolysis during the run.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is selected over Methanol. Acetonitrile has a lower viscosity, which reduces system backpressure and enhances mass transfer within the column pores, leading to the high theoretical plate count observed (N = 8,200).

Method Development & Validation Workflow

G N1 Analyte Profiling (pKa & LogP) N2 Stationary Phase Screening N1->N2 N3 Mobile Phase Optimization N2->N3 N4 Protocol Finalization N3->N4 N5 ICH Q2(R2) Validation N4->N5

Logical flow for HPLC method development and validation of thiophene derivatives.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that any deviation in system performance is caught before sample analysis begins.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile : Water (50:50, v/v).

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate reference standard. Transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Solutions: Perform serial dilutions using the Diluent to achieve calibration levels of 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm

  • Elution Mode: Isocratic, 40% Mobile Phase A / 60% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm (optimal absorbance for the conjugated thiophene-tolyl system)

  • Run Time: 15 minutes

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 50 µg/mL standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area ≤ 1.0%

  • Tailing Factor (Tf) ≤ 1.5

  • Theoretical Plates (N) ≥ 5,000

ICH Q2(R2) Method Validation Framework

A method is only as reliable as its validation data. The revised3[3], which aligns with the analytical lifecycle approach of ICH Q14, requires that methods not only demonstrate traditional parameters but also intrinsic robustness[3]. The method was subjected to rigorous validation for quantifying thiophene derivatives[4].

Table 2: Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Precision (%RSD) ≤ 2.0% (n=6)0.65%Pass
Linearity (R²) > 0.9990.9998 (1-100 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 100.8%Pass
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.05 µg/mL / 0.15 µg/mLPass

Robustness Testing: To prove the method's resilience, analytical conditions were deliberately varied: flow rate (± 0.1 mL/min), column temperature (± 5°C), and mobile phase composition (± 2% organic). The method demonstrated no significant shifts in retention time (%RSD < 1.5%) or peak symmetry, proving it is robust and fit for routine quality control environments[2].

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: researchgate.
  • Source: nih.

Sources

A Senior Application Scientist's Guide to FTIR Spectral Comparison of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate Batches

Author: BenchChem Technical Support Team. Date: April 2026

In the realms of pharmaceutical development and advanced materials science, the molecular consistency of chemical intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible outcomes and regulatory compliance. Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, a key building block in the synthesis of various biologically active compounds and functional materials, is no exception.[1][2][3] Ensuring the chemical fidelity of this compound from one batch to the next is paramount.

This guide provides an in-depth, technically-grounded framework for the comparative analysis of different batches of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate using Fourier-Transform Infrared (FTIR) spectroscopy. We will move beyond a simple procedural outline to explore the causality behind our experimental choices, ensuring a robust and self-validating analytical system.

The Rationale for FTIR in Batch-to-Batch Analysis

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[4] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint."[5] By comparing the FTIR spectra of different batches, we can rapidly identify variations in molecular structure, the presence of impurities, or inconsistencies in polymorphic form.[5][6] This makes it an ideal first-line tool for quality assurance.

For this application, we will employ Attenuated Total Reflectance (ATR)-FTIR. This technique is favored for its minimal sample preparation, making it suitable for the rapid analysis of solid powders.[7][8] The sample is brought into direct contact with an internal reflection element (IRE), typically a diamond or germanium crystal, and the resulting spectrum is collected.[8] This approach minimizes user-to-user variability and enhances reproducibility compared to traditional methods like KBr pellets.[8][9]

Experimental Protocol: ATR-FTIR Analysis

The following protocol is designed to ensure high-quality, reproducible data for the comparative analysis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate batches.

Instrumentation:

  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Instrument Preparation and Background Collection:

    • Ensure the ATR crystal is meticulously clean. Use a solvent-soaked (e.g., isopropanol or ethanol) soft tissue to wipe the crystal surface, followed by a dry tissue to ensure no solvent residue remains.[9][10]

    • Collect a background spectrum with the clean, empty ATR crystal. This is crucial to account for atmospheric (CO₂, H₂O) and instrumental contributions to the spectrum. A typical background scan involves 16 to 64 co-added scans at a resolution of 4 cm⁻¹.[4]

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate powder onto the center of the ATR crystal.[11]

    • Apply consistent pressure using the instrument's pressure clamp. This ensures optimal and reproducible contact between the sample and the crystal, which is critical for spectral consistency.[7][10]

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing:

    • The resulting spectrum should be displayed in absorbance units, as absorbance is linearly proportional to concentration, which is essential for comparative analysis.[12]

    • Perform a baseline correction if necessary to ensure a flat baseline across the spectrum.

    • Normalize the spectra to a prominent, consistent peak (e.g., a strong aromatic C=C stretching vibration) to facilitate direct comparison of peak intensities between different samples.

Interpreting the Spectrum: Characteristic Vibrational Modes

A high-purity batch of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate will exhibit a specific set of absorption bands corresponding to its constituent functional groups. The table below outlines the expected characteristic peaks based on established literature for aminothiophene derivatives.[13][14][15][16]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3470 - 3300N-H stretching (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchingAromatic (Thiophene and Phenyl rings)
2980 - 2850C-H stretchingAliphatic (Ethyl and Methyl groups)
~1670C=O stretchingEster (-COOC₂H₅)
1600 - 1450C=C stretchingAromatic (Thiophene and Phenyl rings)
~1250C-O stretchingEster (-COOC₂H₅)
~820C-H out-of-plane bendingp-disubstituted Phenyl ring
~700C-S stretchingThiophene ring

Workflow for Batch Comparison

The following diagram illustrates the logical workflow for the comparative FTIR analysis.

FTIR_Comparison_Workflow FTIR Batch Comparison Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Processing & Analysis cluster_interpretation Interpretation & Decision Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Sample_Application Apply Batch Sample Background_Scan->Sample_Application Sample_Scan Acquire Sample Spectrum Sample_Application->Sample_Scan Baseline_Correction Baseline Correction Sample_Scan->Baseline_Correction Normalization Spectral Normalization Baseline_Correction->Normalization Overlay_Spectra Overlay Spectra (Reference vs. Batches) Normalization->Overlay_Spectra Peak_Analysis Analyze Peak Positions, Intensities, and Shapes Overlay_Spectra->Peak_Analysis Identify_Deviations Identify Spectral Deviations Peak_Analysis->Identify_Deviations Correlate_Impurities Correlate Deviations with Potential Impurities Identify_Deviations->Correlate_Impurities Decision Accept / Reject Batch Correlate_Impurities->Decision

Caption: Workflow for the comparative analysis of chemical batches using FTIR spectroscopy.

Case Study: Analysis of Three Hypothetical Batches

To illustrate the practical application of this guide, let's consider the FTIR spectra of three hypothetical batches of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate compared against a validated, high-purity reference standard.

  • Batch A (High Purity): The spectrum is expected to be a near-perfect match to the reference standard.

  • Batch B (Presence of Starting Material): This batch may contain residual 4-methylacetophenone, a potential precursor. This would introduce a strong, sharp carbonyl (C=O) peak around 1685 cm⁻¹, distinct from the ester carbonyl of the final product.

  • Batch C (Solvent Impurity): This batch might be contaminated with a common recrystallization solvent, such as ethanol. This would be indicated by a broad O-H stretching band appearing around 3350 cm⁻¹.

Comparative Spectral Data:

BatchN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Additional Peaks (cm⁻¹)Assessment
Reference 3450, 33401670NoneHigh Purity
Batch A 3451, 33401670NonePass - Spectrally identical to reference.
Batch B 3450, 334216711685 (sharp) Fail - Presence of a ketone impurity, likely a starting material.
Batch C 3452, 33411669~3350 (broad) Fail - Presence of a hydroxyl-containing impurity, likely a residual solvent.

Interpretation of Deviations:

The power of comparative FTIR analysis lies in its ability to quickly flag deviations that warrant further investigation.[6] In our case study:

  • Batch B's sharp peak at 1685 cm⁻¹ is a clear indicator of a non-ester carbonyl group. This wavenumber is characteristic of an aryl ketone, strongly suggesting contamination with a starting material like 4-methylacetophenone.

  • Batch C's broad absorption band around 3350 cm⁻¹ is a classic signature of an O-H stretch, typical of an alcohol or residual water. Given that ethanol is a common solvent in organic synthesis, its presence is a highly probable cause.

When such deviations are observed, it is crucial to employ complementary analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), to confirm the identity and quantity of the impurity.[6]

Conclusion

FTIR spectroscopy, when applied with a robust and well-reasoned protocol, serves as an indispensable tool for ensuring the batch-to-batch consistency of critical chemical intermediates like Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. By understanding the characteristic spectral features of the pure compound and recognizing the signatures of potential impurities, researchers and drug development professionals can confidently assess material quality, mitigate risks in downstream applications, and uphold the highest standards of scientific integrity.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Sone, T., & Abe, Y. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 33(1), 8-12. Retrieved from [Link]

  • Drawell Scientific. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Arjunan, V., et al. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(5), 6-14. Retrieved from [Link]

  • Kumar, R., et al. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Wang, M., et al. (2019). Novel Substituted Thiophenes and Sulf-Polyacetylene Ester from Echinops ritro L. Molecules, 24(4), 809. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Canyon Labs. (2025, February 21). Ensuring Material Consistency With Comparative FTIR Analysis. Retrieved from [Link]

  • Gateway Analytical. (2026, January 29). What to Do When Two Different Materials Produce Similar FTIR Spectra. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • ResearchGate. (2018, August 21). How can I compare two infrared spectra and check (quantitatively) the discrepancy between the two?. Retrieved from [Link]

  • Bedjaoui, K., et al. (2016). Synthesis and Characterization of Novel Polythiophenes Containing Pyrene Chromophores: Thermal, Optical and Electrochemical Properties. Polymers, 8(2), 43. Retrieved from [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. Retrieved from [Link]

  • Kim, H. J., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. Polymers, 12(10), 2235. Retrieved from [Link]

  • No-IP. (n.d.). Ethyl 3-Amino-5-(4-Methylphenyl)thiophene-2-Carboxylate. Retrieved from [Link]

  • Misiunas, A., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5693. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]

  • Akkurt, M., et al. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o349. Retrieved from [Link]

  • NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]

  • El-Saghier, A. M. M., et al. (2013). Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1233. Retrieved from [Link]

  • Kumar, G. S., et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375. Retrieved from [Link]

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Navigating the Crystalline Maze: A Comparative Guide to Polymorphism in Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice—stands out as a critical factor that can profoundly influence a drug's solubility, bioavailability, stability, and manufacturability. This guide delves into the crystallographic comparison of polymorphs, with a specific focus on Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, a member of the versatile 2-aminothiophene class of compounds.

While, to date, a comprehensive public study detailing the polymorphs of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is not available, the significance of polymorphic screening for this class of molecules cannot be overstated. 2-Aminothiophene derivatives are recognized as crucial intermediates in the synthesis of a wide array of agrochemicals, dyes, and pharmacologically active compounds.[1] Understanding their solid-state behavior is therefore a key step in their development pathway.

This guide will provide a comparative analysis of the crystal structures of closely related 2-aminothiophene derivatives to illustrate the principles of polymorphic variation. Furthermore, we will outline a comprehensive, field-proven experimental workflow for a polymorphic screen of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, offering a practical roadmap for researchers in this field.

The Structural Landscape: A Comparative Look at 2-Aminothiophene Derivatives

To appreciate the potential for polymorphism in our target molecule, it is instructive to examine the crystallographic data of its structural analogs. The following table summarizes key crystallographic parameters for several 2-aminothiophene derivatives, showcasing the structural diversity within this chemical family.

Compound NameFormulaCrystal SystemSpace GroupUnit Cell ParametersKey Intermolecular Interactions
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateC₁₀H₁₃NO₃SMonoclinicP2₁/ca = 7.5397 Å, b = 8.4514 Å, c = 16.7058 Å, β = 94.465°N-H···O and C-H···O hydrogen bonds
Ethyl 2-amino-4-methylthiophene-3-carboxylateC₈H₁₁NO₂SMonoclinicP2₁/na = 8.216 Å, b = 12.011 Å, c = 19.349 Å, β = 94.03°N-H···O and N-H···S hydrogen bonds
Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylateC₁₄H₁₃N₃O₂SMonoclinicP2₁/ca = 8.6121 Å, b = 10.6579 Å, c = 14.328 Å, β = 92.580°N-H···N, N-H···O, and π–π stacking

The data clearly indicates that even minor changes in the molecular structure can lead to significant differences in the crystal packing and intermolecular interactions. For instance, the presence of a cyano and anilino group in Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate introduces N-H···N hydrogen bonds and π–π stacking interactions, which are absent in the other examples.[2] These variations underscore the high probability of polymorphism in Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, as different crystallization conditions could favor different sets of intermolecular interactions, leading to distinct crystal forms.

A Practical Guide to Polymorphic Screening

Given the likelihood of polymorphism, a systematic screening for different crystalline forms of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a critical step in its pre-formulation development. The following experimental workflow provides a robust strategy for inducing and identifying potential polymorphs.

PolymorphScreening cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Experiments cluster_analysis Solid-State Characterization cluster_identification Polymorph Identification & Characterization Synthesis Synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate Purification Purification to >99.5% Purity Synthesis->Purification SolventScreen Solvent Screen (Varying Polarity & H-bonding capability) Purification->SolventScreen CoolingRate Variable Cooling Rates (Slow, Fast, Crash) Purification->CoolingRate Evaporation Solvent Evaporation (Slow, Fast) Purification->Evaporation Slurrying Slurrying in Different Solvents Purification->Slurrying Grinding Mechanical Grinding Purification->Grinding PXRD Powder X-ray Diffraction (PXRD) SolventScreen->PXRD CoolingRate->PXRD Evaporation->PXRD Slurrying->PXRD Grinding->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) PXRD->TGA Microscopy Hot-Stage Microscopy PXRD->Microscopy SCXRD Single-Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD PolymorphA Identify Polymorph A SCXRD->PolymorphA PolymorphB Identify Polymorph B SCXRD->PolymorphB PolymorphN ... and so on SCXRD->PolymorphN Characterization Full Characterization of Each Form PolymorphA->Characterization PolymorphB->Characterization PolymorphN->Characterization

Figure 1: Experimental workflow for the polymorphic screening of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate.

Experimental Protocols

1. Synthesis and Purification:

The synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate can be achieved via the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes.[1] This typically involves the multi-component condensation of a ketone (in this case, 4-methylacetophenone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base like diethylamine.[1]

  • Protocol:

    • To a stirred solution of 4-methylacetophenone (1 eq.) and ethyl cyanoacetate (1 eq.) in absolute ethanol, add elemental sulfur (1.1 eq.) followed by the dropwise addition of diethylamine (1.5 eq.) at room temperature.

    • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the crude product, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to achieve a purity of >99.5% as confirmed by HPLC and NMR.

2. Crystallization Experiments:

The purified compound should be subjected to a variety of crystallization conditions to encourage the formation of different polymorphs.

  • Solvent Screen: Dissolve the compound in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, heptane) to create saturated solutions at elevated temperatures.

  • Cooling Rate Variation:

    • Slow Cooling: Allow the saturated solutions to cool to room temperature slowly over several hours.

    • Fast Cooling: Rapidly cool the saturated solutions in an ice bath.

    • Crash Cooling: Plunge the hot saturated solutions into a dry ice/acetone bath.

  • Solvent Evaporation: Allow the solvent to evaporate from the solutions at different rates (e.g., slow evaporation from a loosely covered vial, fast evaporation under a stream of nitrogen).

  • Slurrying: Stir a suspension of the compound in different solvents at various temperatures for an extended period (24-72 hours) to facilitate the conversion to a more stable polymorph.

  • Mechanical Grinding: Gently grind the solid material with a mortar and pestle to induce solid-state phase transformations.

3. Solid-State Characterization:

Each solid sample obtained from the crystallization experiments should be analyzed using a suite of solid-state characterization techniques.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and enthalpies of fusion of different polymorphs. The presence of multiple endotherms may indicate a polymorphic transition.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and to identify the presence of solvates.

  • Hot-Stage Microscopy: This technique allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature.

  • Single-Crystal X-ray Diffraction (SCXRD): Once distinct polymorphs are identified by PXRD, efforts should be made to grow single crystals suitable for SCXRD. This will provide definitive structural information, including the unit cell parameters, space group, and detailed molecular packing.

Differentiating Polymorphs: A Focus on Intermolecular Interactions

The key to understanding polymorphism lies in the subtle yet significant differences in intermolecular interactions. The following diagram illustrates the potential hydrogen bonding and other non-covalent interactions that could differentiate polymorphs of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate.

IntermolecularInteractions M1 Molecule A M2 Molecule B M1->M2 M3 Molecule C M4 Molecule D M3->M4 N-H...S (catemer) M5 Molecule E M6 Molecule F M5->M6 π-π stacking (p-tolyl rings)

Figure 2: Hypothetical intermolecular interaction motifs in different polymorphs of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate.

In one potential polymorph, the molecules might form centrosymmetric dimers through N-H···O hydrogen bonds between the amino group and the carbonyl oxygen of the ester. Another polymorph could exhibit a catemeric (chain-like) motif through N-H···S interactions involving the thiophene sulfur atom. A third possibility could involve π–π stacking interactions between the 4-methylphenyl (p-tolyl) rings of adjacent molecules. The prevalence of one set of interactions over others will be dictated by the thermodynamic and kinetic conditions of crystallization.

Conclusion

While the definitive polymorphic landscape of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate remains to be fully elucidated in the public domain, the principles of polymorphism and the established methodologies for its investigation provide a clear path forward. By drawing parallels with structurally related 2-aminothiophene derivatives and employing a systematic polymorphic screening strategy, researchers can effectively navigate the complexities of the solid state. The identification and thorough characterization of all accessible polymorphs are indispensable for ensuring the development of a safe, effective, and robust drug product. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the understanding and control of solid-state properties in pharmaceutical development.

References

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • (PDF) Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate - ResearchGate. Available at: [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC. Available at: [Link]

Sources

Safety Operating Guide

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on heavily functionalized heterocyclic scaffolds, compounds like Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate have become critical synthetic intermediates. However, the presence of the heteroaromatic thiophene core (sulfur) and the primary amine (nitrogen) introduces specific logistical and safety challenges for end-of-life disposal.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This document provides drug development professionals with the mechanistic reasoning behind disposal requirements and establishes self-validating protocols to ensure absolute environmental and occupational compliance.

Physicochemical Profiling & Mechanistic Causality

The disposal strategy for any chemical must be reverse-engineered from its molecular structure and hazard profile. Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate cannot be routed into standard non-hazardous waste streams for two primary mechanistic reasons:

  • Combustion Chemistry: The thermal degradation of heteroaromatic compounds containing sulfur and nitrogen generates highly toxic and corrosive sulfur oxides (SOx) and nitrogen oxides (NOx)[1]. Disposal must therefore be routed exclusively through licensed hazardous waste facilities equipped with high-temperature incinerators (>1100°C) and alkaline exhaust scrubbers to neutralize acidic combustion gases.

  • Environmental Persistence: Highly lipophilic thiophene derivatives exhibit significant aquatic toxicity[1]. If discharged into municipal wastewater systems, they resist standard microbial degradation, causing long-term adverse effects in aquatic environments.

Table 1: Hazard Profile & Operational Implications (Data synthesized from structural analogs including ethyl-2-amino-4-phenyl thiophene-3-carboxylate and thiophene-2-carboxylic acid)[2][3]

ParameterValue / GHS ClassificationOperational Implication
Physical State Solid (Powder/Crystalline)High risk of aerosolization; handle exclusively in a calibrated fume hood.
Skin/Eye Irritation Category 2 (H315, H319)Mandates double nitrile gloves and chemical splash goggles during handling.
Respiratory Irritation Category 3 (H335)Avoid dust generation; requires HEPA filtration for mechanical spill cleanup.
Aquatic Toxicity Chronic Category 2 (Expected)Zero-drain discharge policy; all aqueous wash water must be collected.
Combustion Byproducts COx, SOx, NOxMandates high-temperature incineration with alkaline gas scrubbing.

Self-Validating Experimental Protocols

To guarantee operational safety, laboratory procedures must not rely on assumption; they must be self-validating. Implement the following protocols for routine handling and emergency response.

Protocol A: Routine Laboratory Waste Segregation
  • Primary Containment: Deposit all solid waste (e.g., used filter paper, empty vials, contaminated spatulas) into a dedicated, puncture-resistant High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides excellent chemical resistance against residual organic solvents that may be present on the solid waste, preventing container degradation.

  • Liquid Segregation: Segregate organic mother liquors into "Non-Halogenated Organic Waste." However, if the synthesis or purification utilized halogenated solvents (e.g., dichloromethane), the entire mixture must be routed to "Halogenated Organic Waste."

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and scrubber chemistry, potentially leading to the catastrophic release of dioxins.

  • Aqueous Wash Collection: Adhere to a strict zero-drain discharge policy. Collect all aqueous equipment rinses in a separate carboy labeled "Aqueous Waste - Thiophene Contaminated"[1].

    • Causality: Municipal water treatment plants are not equipped to filter out highly lipophilic heteroaromatics, leading to ecological accumulation.

  • Self-Validating Step (Mass Balance Tracking): Maintain a gravimetric waste log. The theoretical mass of the starting materials must equal the mass of the isolated product plus the estimated mass deposited into the waste stream. A mass discrepancy of >5% automatically triggers a laboratory audit for uncontained spills or improper sink disposal.

Protocol B: Spill Response & Decontamination
  • Evacuation & PPE: Don appropriate Personal Protective Equipment (PPE), including an N95/P100 particulate respirator, double nitrile gloves, and chemical splash goggles[3].

    • Causality: The compound is a Category 3 respiratory irritant and Category 2 eye/skin irritant[2][3].

  • Containment: Surround the solid spill with damp absorbent pads.

    • Causality: Dampening the perimeter prevents the aerosolization of fine crystalline dust during the mechanical cleanup process.

  • Collection: Gently sweep the solid using a static-free brush into a hazardous waste bag.

    • Causality: Standard vacuum cleaners exhaust fine particulates back into the air; only certified HEPA-filtered vacuums or manual sweeping are acceptable.

  • Chemical Decontamination: Wipe the affected surface with a compatible solvent (e.g., ethyl acetate) to dissolve residual compound, followed by a wipe-down with a 5% sodium hypochlorite (bleach) solution[1].

    • Causality: Hypochlorite acts as a strong oxidizing agent, degrading the residual thiophene ring into more water-soluble, less toxic sulfonate derivatives[1].

  • Self-Validating Step (HPLC-UV Wipe Test): Perform a surface wipe test using a sterile swab wetted with HPLC-grade methanol. Extract the swab in 1 mL of methanol and analyze via HPLC-UV at 254 nm. The decontamination is only considered successful—and the area reopened for use—when the thiophene peak area falls below the instrument's established Limit of Detection (LOD).

Waste Processing & Destruction Workflow

The following diagram illustrates the logical routing of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate waste streams to ensure complete environmental compliance.

WasteWorkflow Start Thiophene Derivative Waste Stream Solid Solid Waste (Powder & Consumables) Start->Solid Direct Collection LiquidOrg Organic Solutions (Mother Liquors) Start->LiquidOrg Solvent Extraction LiquidAq Aqueous Wash (Equipment Rinses) Start->LiquidAq Zero-Drain Policy Incineration High-Temp Incineration (>1100°C) Solid->Incineration LiquidOrg->Incineration AqTreatment Aqueous Waste Treatment (Filtration/Adsorption) LiquidAq->AqTreatment Scrubber Alkaline Scrubber (SOx/NOx Neutralization) Incineration->Scrubber Exhaust Gas Landfill Authorized Hazardous Waste Landfill (Ash) Scrubber->Landfill Neutralized Salts AqTreatment->Incineration Filter Cake

Fig 1. Waste routing and destruction workflow for thiophene-derivative chemical waste.

References

Sources

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